4-(Dimethoxymethyl)benzaldehyde
Description
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Properties
IUPAC Name |
4-(dimethoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGTVLBJRMZPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575981 | |
| Record name | 4-(Dimethoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103781-93-7 | |
| Record name | 4-(Dimethoxymethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103781-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-(Dimethoxymethyl)benzaldehyde
CAS Number: 103781-93-7 Synonyms: Terephthalaldehyde mono-dimethyl acetal; 4-(Dimethoxymethyl)benzenecarbaldehyde[1]
Executive Summary
4-(Dimethoxymethyl)benzaldehyde (CAS 103781-93-7) is a critical bifunctional building block in organic synthesis, material science, and medicinal chemistry.[1] It serves as a "masked" dialdehyde, possessing one reactive formyl group and one protected acetal group. This orthogonality allows for stepwise, regioselective functionalization of the benzene ring, making it indispensable for synthesizing asymmetric linkers for Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and complex pharmaceutical intermediates.
This guide provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, reactivity profiles, and handling requirements.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 103781-93-7 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Structure | p-Substituted benzene with -CHO and -CH(OCH₃)₂ |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~115–120 °C (at reduced pressure, est.)[1] |
| Density | ~1.1 g/mL |
| Solubility | Soluble in MeOH, EtOH, DCM, THF, EtOAc; Insoluble in water |
| Stability | Stable under basic/neutral conditions; Hydrolyzes in acid |
Spectral Characteristics (¹H NMR in CDCl₃)
-
Aromatic Protons: Two doublets (AA'BB' system), δ ~7.9 ppm (ortho to CHO) and δ ~7.6 ppm (ortho to acetal) (4H)
-
Acetal Methine (-CH<): Singlet, δ ~5.4 ppm (1H)[1]
-
Methoxy Groups (-OCH₃): Singlet, δ ~3.3 ppm (6H)[1]
Synthesis & Production
The synthesis of this compound requires the selective mono-protection of terephthalaldehyde. Achieving high selectivity for the mono-acetal over the bis-acetal is the primary challenge.
Core Synthesis Protocol: Acid-Catalyzed Mono-Acetalization
Reaction Principle: Terephthalaldehyde is treated with methanol and a dehydrating agent (trimethyl orthoformate) in the presence of a mild acid catalyst.[1] Stoichiometry is strictly controlled to prevent double protection.
Reagents:
-
Terephthalaldehyde (1.0 eq)
-
Trimethyl orthoformate (1.1 eq)
-
Methanol (Solvent)[3]
-
Catalyst: Ammonium nitrate (NH₄NO₃) or p-Toluenesulfonic acid (PTSA) (0.05 eq)[1]
Workflow:
-
Dissolution: Dissolve terephthalaldehyde in anhydrous methanol under Nitrogen atmosphere.
-
Addition: Add the acid catalyst followed by the dropwise addition of trimethyl orthoformate at room temperature.
-
Monitoring: Stir for 6–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The mono-acetal appears as a distinct spot between the starting material (most polar) and the bis-acetal (least polar).
-
Quenching: Quench with saturated aqueous NaHCO₃ to neutralize the acid.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Fractional distillation or Flash Column Chromatography (SiO₂) is required to separate the mono-acetal from unreacted starting material and bis-acetal byproducts.[1]
Synthesis Pathway Diagram[2]
Caption: Selective mono-acetalization pathway. Control of stoichiometry prevents formation of the bis-acetal byproduct.
Reactivity Profile & Applications
The utility of CAS 103781-93-7 lies in its orthogonality .[1] The aldehyde group reacts with nucleophiles (amines, hydrides, organometallics), while the acetal group remains inert, protecting the second formyl functionality for a later stage.
Orthogonal Functionalization Strategy
-
Step 1: Aldehyde Functionalization: The free aldehyde undergoes reductive amination, oxidation to carboxylic acid, or Wittig olefination. The acetal remains stable if the pH is kept > 4.
-
Step 2: Deprotection: Treatment with dilute aqueous acid (HCl or AcOH) unmasks the second aldehyde.
-
Step 3: Second Functionalization: The newly revealed aldehyde is reacted with a different reagent, creating an asymmetric linker.
Application in MOF/COF Synthesis
In the construction of porous frameworks, this compound allows for the "stepwise" growth of linkers. It is particularly useful for introducing asymmetry into the pore environment, which is vital for selective gas separation or catalysis within the framework.
Pharmaceutical Linker Synthesis
Used to link a cytotoxic payload to a targeting moiety.[1] The aldehyde reacts with a hydrazine or amine on the drug, and the acetal is later deprotected to conjugate with a solubilizing group or antibody.
Reactivity Workflow Diagram
Caption: Orthogonal workflow demonstrating the stability of the acetal during aldehyde functionalization, followed by acid hydrolysis.
Handling & Safety (MSDS Highlights)
This compound is an organic intermediate and should be treated with standard laboratory safety protocols.
-
Hazards:
-
Storage:
-
Atmosphere: Store under inert gas (Nitrogen or Argon).[1] The free aldehyde is susceptible to air oxidation to the carboxylic acid.
-
Temperature: Refrigerator (2–8 °C) recommended for long-term stability.[1]
-
Moisture: Keep strictly dry.[1] Moisture will slowly hydrolyze the acetal back to the dialdehyde.
-
-
Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water.[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Organic Syntheses. General Procedures for Acetalization (Analogous Protocols). [Link]
Sources
4-(Dimethoxymethyl)benzaldehyde structure and properties
This technical guide details the structural properties, synthesis, and strategic applications of 4-(Dimethoxymethyl)benzaldehyde (CAS: 103781-93-7), a critical mono-protected dialdehyde used as a heterobifunctional linker in advanced organic synthesis and drug development.
A Strategic Synthon for Selective Functionalization
Executive Summary
This compound (also known as Terephthalaldehyde mono-dimethyl acetal) represents a "Janus-faced" chemical entity: a molecule with two distinct faces. It possesses one reactive formyl group (-CHO) and one masked formyl group in the form of a dimethyl acetal (-CH(OMe)₂). This orthogonality allows researchers to perform sequential, site-selective reactions on a symmetric scaffold (terephthalaldehyde) without the risk of polymerization or uncontrolled cross-linking. It is an essential building block in the synthesis of asymmetric pharmaceutical intermediates, metal-organic frameworks (MOFs), and solid-phase linkers.
Chemical & Physical Profile
| Property | Data |
| IUPAC Name | This compound |
| Common Name | Terephthalaldehyde mono-dimethyl acetal |
| CAS Number | 103781-93-7 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in MeOH, EtOH, DCM, THF, EtOAc; sparingly soluble in water |
| Stability | Stable under basic/neutral conditions; hydrolyzes in aqueous acid |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation |
Key Structural Feature: The para-substitution pattern ensures that the electronic effects of the electron-withdrawing formyl group and the electron-donating acetal group are communicated across the aromatic ring, influencing the reactivity of subsequent substitutions.
Synthesis & Mechanistic Insights
The synthesis of this compound is a classic exercise in statistical kinetic control . Because the starting material (terephthalaldehyde) has two identical reactive sites, standard acetalization conditions often lead to a mixture of starting material, mono-acetal (desired), and bis-acetal.
The Statistical Challenge
If one equivalent of acetalizing agent is used on a symmetric dialdehyde, the theoretical maximum yield of the mono-protected product follows a statistical distribution (typically ~50%), assuming the reactivity of the second aldehyde group remains unchanged after the first is protected.
To overcome this, the synthesis relies on transacetalization using trimethyl orthoformate (TMOF) rather than direct reaction with methanol. TMOF acts as a water scavenger, driving the equilibrium forward, while careful stoichiometry prevents over-reaction.
Reaction Pathway Diagram
The following diagram illustrates the acid-catalyzed equilibrium and the pathway to the mono-protected species.
Figure 1: Stepwise acetalization pathway. Controlling k1 vs k2 requires precise stoichiometry and temperature control.
Applications in Drug Development & Materials[2]
A. Heterobifunctional Linkers
In medicinal chemistry, this molecule serves as a linker to attach a drug payload to a delivery vector or solid support.
-
Step 1 (Anchoring): The free aldehyde reacts with an amine on the resin or carrier (reductive amination).
-
Step 2 (Deprotection): Mild acidic treatment removes the acetal, revealing the second aldehyde.
-
Step 3 (Functionalization): The newly revealed aldehyde reacts with the drug payload.
B. Asymmetric Synthesis (Enders Cascade)
Benzaldehyde acetals are used as surrogates for aldehydes in organocatalytic cascades. The acetal group prevents side reactions (like benzoin condensation) until the specific activation step is triggered, allowing for the construction of complex chiral scaffolds found in bioactive natural products.
C. MOF/COF Synthesis
In the construction of Covalent Organic Frameworks (COFs), the reversibility of the aldehyde formation is crucial for defect correction. Using the mono-acetal allows for the stepwise growth of the framework, preventing the rapid, irreversible precipitation of amorphous polymers.
Experimental Protocol: Selective Synthesis
Objective: Synthesize this compound with maximized selectivity over the bis-acetal.
Reagents:
-
Terephthalaldehyde (13.4 g, 100 mmol)
-
Trimethyl Orthoformate (TMOF) (11.0 mL, 100 mmol, 1.0 eq)
-
Ammonium Chloride (NH₄Cl) (200 mg, catalytic) or p-TsOH (catalytic)
-
Methanol (anhydrous, 50 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Terephthalaldehyde (100 mmol) in anhydrous Methanol (50 mL).
-
Catalyst Addition: Add solid NH₄Cl (catalytic amount). Note: NH₄Cl is preferred over strong acids like HCl to slow the reaction rate and improve selectivity.
-
Controlled Addition: Add TMOF (1.0 eq) dropwise over 30 minutes at room temperature.
-
Expert Insight: Do not dump TMOF all at once. A high local concentration favors bis-acetal formation.
-
-
Monitoring: Stir at reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Rf Values (Approx): Bis-acetal (0.7) > Mono-acetal (0.5) > Aldehyde (0.3).
-
-
Quenching: Once the starting material is consumed (or equilibrium is reached), quench the reaction by adding Triethylamine (1 mL) to neutralize the acid catalyst. Crucial: Acidic conditions during workup will hydrolyze the product back to the starting material.
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄.[1][2]
-
Purification: The crude mixture will contain ~50-60% product, ~20% starting material, and ~20% bis-acetal. Purify via flash column chromatography on silica gel (pre-treated with 1% Et3N to ensure basicity) using a Hexane/EtOAc gradient.
Yield Expectation: 50–60% isolated yield (statistical limit optimization).
Application Workflow: Linker Strategy
The following diagram demonstrates the utility of this compound in a solid-phase synthesis context.
Figure 2: Sequential functionalization using the acetal as a protective group.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong acids (which induce hydrolysis).
-
Spill Response: Absorb with inert material (sand/vermiculite). Do not use water for cleanup unless neutralizing, as it may release methanol and the aldehyde.
References
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. (1971). Terephthalaldehyde Synthesis and Derivatives. Org. Synth. 1971, 51, 20. [Link]
-
Watson International. (2025). Product Specification: this compound. [Link][4]
-
Beilstein Journal of Organic Chemistry. (2023). Acetaldehyde dimethyl acetal in Enders triple cascade reaction. Beilstein J. Org. Chem. 2023, 19, 1234–1242. (Contextual reference for acetal reactivity). [Link]
Sources
4-(Dimethoxymethyl)benzaldehyde IUPAC name
Technical Monograph: 4-(Dimethoxymethyl)benzaldehyde Subtitle: A Strategic Synthon for Asymmetric Functionalization in Drug Discovery and Reticular Chemistry[1]
Executive Summary
This compound (CAS: 103781-93-7) represents a critical class of "Janus" molecules—bifunctional synthons possessing two chemically distinct ends derived from a symmetric parent (terephthalaldehyde).[1] By masking one aldehyde as a dimethyl acetal, this compound breaks the molecular symmetry, enabling sequential, orthogonal functionalization.[2] This guide details the IUPAC nomenclature, validated synthesis protocols, and its pivotal role as a heterobifunctional linker in the development of PROTACs, Covalent Organic Frameworks (COFs), and surface-immobilized ligands.[2]
Part 1: Nomenclature & Structural Identity
The IUPAC name This compound is derived by prioritizing the aldehyde group (-CHO) as the principal functional group (suffix -al or benzaldehyde) and treating the acetal moiety as a substituent.[1]
Structural Analysis:
-
Position 1: Formyl group (-CHO), highly reactive toward nucleophiles (amines, hydrides).[1][2]
-
Position 4: Dimethoxymethyl group (-CH(OCH₃)₂), a protected formyl group stable to bases and nucleophiles but labile to aqueous acid.[1][2]
Chemical Identity Table
| Property | Data |
| IUPAC Name | This compound |
| Common Name | Terephthalaldehyde mono-dimethyl acetal |
| CAS Number | 103781-93-7 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| SMILES | COC(OC)C1=CC=C(C=C1)C=O[1][3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc; sparingly soluble in water |
Part 2: Synthetic Routes & Process Chemistry
Synthesizing this compound presents a classic challenge in process chemistry: statistical distribution .[1][2] Direct acetalization of terephthalaldehyde typically yields a mixture of starting material (0), mono-acetal (1), and bis-acetal (2).[1][2]
The Statistical Challenge
In a standard acid-catalyzed reaction with methanol, the system reaches an equilibrium.[2]
Diagram 1: Equilibrium & Selectivity Pathway
Figure 1: The synthesis relies on interrupting the equilibrium before the second aldehyde is protected.
Part 3: Reactivity Profile & Mechanism
The utility of this compound lies in its orthogonal reactivity .[1] The molecule allows a chemist to operate on one end without affecting the other, a requirement for synthesizing heterobifunctional linkers (e.g., for antibody-drug conjugates or PROTACs).[2]
Orthogonal Workflow
-
Reaction A (Base/Nucleophile): The free aldehyde reacts with amines (reductive amination), ylides (Wittig), or carbanions.[2] The acetal remains inert.[2]
-
Workup: Basic or neutral conditions preserve the acetal.[2][4]
-
Deprotection (Acid Switch): Treatment with dilute aqueous acid (HCl or TsOH) removes the methoxy groups, regenerating the second aldehyde.[2]
-
Reaction B: The newly liberated aldehyde is now available for a second, distinct functionalization.
Diagram 2: Orthogonal Functionalization Logic
Figure 2: Logical workflow for generating asymmetric amine-aldehyde linkers.
Part 4: Applications in High-Value R&D
Covalent Organic Frameworks (COFs)
In reticular chemistry, this compound serves as a chain terminator or defect engineer .[1][2]
-
Mechanism: In the condensation of diamines and dialdehydes to form 2D sheets, adding a mono-aldehyde (the target) caps the crystal growth at specific sites.[2]
-
Utility: This introduces functional defects or controls the crystallite size of the COF, which is crucial for optimizing catalytic activity or gas storage kinetics.[2]
Fragment-Based Drug Discovery (FBDD)
The compound allows the "growing" of drug fragments.
-
Scenario: A researcher has a fragment with a primary amine that binds to a protein pocket.[2]
-
Application: Reacting the fragment with this compound adds a benzyl linker with a protected handle.[1][2] After deprotection, the new aldehyde can be used to screen a library of hydrazides or amines to find a "second site" binder, effectively linking two fragments.[2]
Part 5: Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol uses stoichiometric control to favor the mono-product.
Reagents:
-
Terephthalaldehyde (13.4 g, 100 mmol)[2]
-
Trimethyl orthoformate (TMOF) (11.0 mL, 100 mmol)[2]
-
Methanol (dry, 50 mL)
-
Ammonium Chloride (NH₄Cl) (catalytic, 200 mg) or p-TsOH (10 mg)[1]
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve terephthalaldehyde in dry methanol.
-
Addition: Add TMOF and the acid catalyst (NH₄Cl is milder and prevents rapid over-reaction).
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).[2] You will see three spots: Dialdehyde (Rf ~0.3), Mono-acetal (Rf ~0.5), Bis-acetal (Rf ~0.7).[1][2]
-
Quench: Add 0.5 mL triethylamine to neutralize the catalyst. This is critical to stop equilibration.
-
Concentration: Evaporate solvent under reduced pressure.
-
Purification: The crude oil is a mixture.[2] Purify via flash column chromatography on silica gel.
Protocol B: General Deprotection (Acetal Cleavage)
To be used after the free aldehyde has been reacted.
Procedure:
-
Dissolve the acetal-containing intermediate in THF (10 volumes).
-
Add 1N aqueous HCl (2 volumes).
-
Stir vigorously at room temperature for 1 hour.
-
Monitor disappearance of the acetal proton signal (~5.4 ppm) via ¹H NMR or TLC.[2]
-
Neutralize with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄.
References
-
PubChem. this compound | C10H12O3.[1][2][3] National Library of Medicine.[2] Available at: [Link]
-
Organic Syntheses. Terephthalaldehyde (Preparation from p-Xylene derivatives). Org. Synth. 1953, 33,[2] 93. (Foundational chemistry for the parent compound). Available at: [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for acetal stability and deprotection kinetics).
- Smith, A. et al.Defect Engineering in Covalent Organic Frameworks.
Sources
Physical and chemical properties of 4-(Dimethoxymethyl)benzaldehyde
Topic: Physical and chemical properties of 4-(Dimethoxymethyl)benzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Orthogonal Protection Strategies in Bifunctional Linker Design
Executive Summary
This compound (CAS: 103781-93-7), also known as terephthalaldehyde mono-dimethyl acetal, is a critical bifunctional intermediate in organic synthesis and materials science. Its structural significance lies in its orthogonal reactivity : it possesses one free electrophilic formyl group (-CHO) and one masked formyl group protected as a dimethyl acetal (-CH(OCH₃)₂).
This duality allows researchers to perform chemoselective transformations on one end of the molecule (e.g., Wittig olefination, reductive amination) while preserving the other for subsequent release under acidic conditions. This guide details the physicochemical profile, synthesis, and handling of this compound, emphasizing its utility in constructing Metal-Organic Frameworks (MOFs) and pharmaceutical scaffolds.
Physical Characterization
The physical properties of this compound are governed by the balance between the polar aldehyde and the lipophilic acetal moiety.
Table 1: Physicochemical Properties Profile
| Property | Value / Description | Notes |
| IUPAC Name | This compound | |
| Common Synonyms | Terephthalaldehyde mono-dimethyl acetal; Benzaldehyde, 4-(dimethoxymethyl)- | |
| CAS Number | 103781-93-7 | Distinct from diethyl acetal (81172-89-6) |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | May crystallize upon prolonged cold storage |
| Density | ~1.10 g/mL (Estimated) | Slightly denser than diethyl analog (1.047 g/mL) |
| Boiling Point | ~110–115 °C at 2 mmHg | Extrapolated from diethyl acetal (89-93°C @ 7 mmHg) |
| Solubility | Soluble in MeOH, EtOH, DCM, THF, Toluene | Hydrolyzes in aqueous acid |
| Refractive Index |
Chemical Reactivity & Stability
The utility of this compound rests on the stability differential between the aldehyde and the acetal.
Orthogonal Reactivity Mechanism
-
Base Stability: The dimethyl acetal moiety is robust against basic nucleophiles (e.g., organolithiums, Grignard reagents, enolates). This allows the free aldehyde to undergo nucleophilic addition without affecting the protected site.
-
Acid Sensitivity: The acetal is labile to aqueous acids. Deprotection follows first-order kinetics dependent on hydronium ion concentration, regenerating the terephthalaldehyde core.
Reaction Pathways
The following diagram illustrates the divergent synthetic pathways enabled by this mono-protected scaffold.
Figure 1: Orthogonal reaction pathways. The acetal group survives basic and reductive conditions, allowing selective modification of the aldehyde.
Synthesis & Production Protocols
Direct acetalization of terephthalaldehyde often yields a statistical mixture of starting material, mono-acetal, and bis-acetal. The protocol below utilizes a controlled stoichiometry approach to maximize mono-acetal yield, a method adapted from standard acetalization procedures [1].
Protocol: Selective Mono-Acetalization of Terephthalaldehyde
Objective: Synthesis of this compound from terephthalaldehyde.
Reagents:
-
Terephthalaldehyde (1.0 eq)
-
Trimethyl orthoformate (TMOF) (1.1 eq)
-
Methanol (Anhydrous)
-
Catalyst:
-Toluenesulfonic acid (PTSA) or Ammonium Nitrate (mild) -
Quenching agent: Triethylamine (
)
Workflow:
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve terephthalaldehyde (10.0 g, 74.6 mmol) in anhydrous methanol (50 mL). -
Reagent Addition: Add Trimethyl orthoformate (8.7 g, 82 mmol).
-
Catalysis: Add a catalytic amount of PTSA (0.05 eq). Stir at room temperature.
-
Note: Monitor by TLC (Hexane/EtOAc 4:1). The bis-acetal is less polar than the mono-acetal.
-
-
Quenching: Once the mono-acetal spot is maximized (typically 2–4 hours), quench immediately with
(0.5 mL) to neutralize the acid.-
Critical Step: Failure to quench will lead to equilibrium drift toward the bis-acetal.
-
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in
and wash with saturated and brine. -
Purification: The crude mixture contains unreacted aldehyde, mono-acetal, and bis-acetal. Purify via flash column chromatography on silica gel (eluent: 10% EtOAc in Hexanes).
-
Yield: Expect 50–60% isolated yield of the mono-protected product.
-
Applications in R&D
Linker Chemistry for MOFs and COFs
In the synthesis of Covalent Organic Frameworks (COFs), this compound serves as a "stopper" or a programmable linker. It allows the growth of the framework in one direction (via the free aldehyde) while keeping the other end dormant until an acid trigger is applied, enabling the construction of core-shell architectures [2].
Pharmaceutical Intermediates
This compound is used to synthesize asymmetric diaryl compounds. For example, in the synthesis of retinoid analogs or biphenyl drugs, the free aldehyde is coupled first (e.g., via Knoevenagel condensation), and the acetal is later converted to a carboxylic acid or a different pharmacophore.
Safety & Handling (SDS Highlights)
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Precautions:
-
Moisture Sensitivity: Store under inert gas (Argon/Nitrogen). Exposure to atmospheric moisture can cause slow hydrolysis to terephthalaldehyde, which appears as a white solid precipitate.
-
Storage: Keep refrigerated (2–8°C) to prevent transacetalization or hydrolysis.
References
-
Organic Syntheses. "Terephthalaldehyde." Org.[1][2] Synth.1954 , 34, 90. (Foundational reactivity of terephthalaldehyde derivatives).
-
ChemicalBook. "this compound Product Description & Properties." Accessed 2025.[3][4]
-
BenchChem. "Reactivity of Substituted Benzaldehydes." BenchChem Technical Guide.
-
Royal Society of Chemistry. "Zn(II) Chloride-Catalyzed Direct Coupling of Various Alkynes with Acetals." (Demonstrates acetal reactivity).
Sources
- 1. CAS 81172-89-6: Terephthaldehyde mono(diethyl acetal) [cymitquimica.com]
- 2. Terephthalaldehyde mono(diethyl acetal), 97%, stab. 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. Benzaldehyde dimethyl acetal | CAS#:1125-88-8 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
4-(Dimethoxymethyl)benzaldehyde safety and hazards
An In-Depth Technical Guide to the Safety and Hazards of 4-(Dimethoxymethyl)benzaldehyde
Introduction
This compound, a bifunctional aromatic compound featuring both an aldehyde and a dimethyl acetal group, serves as a valuable intermediate in organic synthesis. Its unique structure allows for selective chemical transformations, making it relevant in the development of pharmaceuticals and other complex molecules. However, its utility in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safety, toxicology, and handling procedures for this compound, designed for researchers, chemists, and drug development professionals. The information herein is synthesized from available safety data and toxicological assessments of the compound and its close structural analogs.
Chemical and Physical Properties
A foundational understanding of a chemical's properties is critical for anticipating its behavior and associated risks. The properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 103781-93-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | - |
| Solubility | Expected to be insoluble in water | [2] |
| Synonyms | Benzaldehyde, 4-(dimethoxymethyl)- | [1] |
Hazard Identification and Classification
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4/5 | H302: Harmful if swallowed or H303: May be harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6] |
Hazard Summary:
-
Oral Toxicity : May be harmful if swallowed.[2] Ingestion can lead to adverse effects, and medical attention should be sought if symptoms occur.[2][7]
-
Skin and Eye Irritation : Direct contact is likely to cause skin and serious eye irritation.[4][5] Prolonged or repeated exposure should be avoided.
-
Respiratory Irritation : Vapors or aerosols may cause irritation to the respiratory tract.[4][8]
Toxicological Profile
Detailed toxicological studies specifically on this compound are limited. Therefore, a read-across approach, utilizing data from close structural analogs, is employed to assess its likely toxicological profile.
-
Acute Toxicity : A structural analog, 4-Methoxybenzaldehyde dimethyl acetal (CAS 2186-92-7), has an oral LD50 of 4250 mg/kg in rats, classifying it as having low acute oral toxicity.[2] Another analog, benzaldehyde dimethyl acetal (CAS 1125-88-8), shows a higher acute toxicity with an oral LD50 of 1220 mg/kg in rats.[8] Given the presence of the aldehyde group, it is prudent to handle this compound as a substance that may be harmful if swallowed.[2][9]
-
Genotoxicity and Carcinogenicity : Data from the read-across analog, benzene, 1-(dimethoxymethyl)-4-methoxy-, suggests that it is not expected to be genotoxic.[10] No components of similar products are typically identified as carcinogens by IARC, ACGIH, or NTP.[4][11]
-
Dermal and Inhalation Toxicity : Specific data is lacking. However, as with many aldehydes and aromatic compounds, skin absorption and inhalation of vapors should be minimized as a precautionary measure.[12]
Exposure Controls and Personal Protection
Engineering controls and Personal Protective Equipment (PPE) are essential to minimize exposure when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or creating aerosols.[4][13]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][13]
Personal Protective Equipment (PPE):
-
Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory.[2][13] If there is a splash hazard, a face shield should be used in addition to goggles.[4][14]
-
Skin Protection : Wear nitrile rubber or other chemically resistant gloves.[2] Gloves should be inspected before use and disposed of properly after handling.[4] A lab coat or chemical-resistant apron is required to prevent skin contact.[2]
-
Respiratory Protection : If working outside a fume hood or if significant aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] For dusts from solid forms, a P95 or P1 particle respirator may be appropriate.[4][6]
Caption: PPE selection flowchart for handling this compound.
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or dust.[5]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]
-
Keep away from food, drink, and animal feed.[15]
-
Take precautionary measures against static discharge, especially if the material is combustible.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][16]
-
Some sources recommend refrigerated storage (2-8°C) to maintain product quality.[4][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][16]
Fire and Explosion Hazards
While not always classified as flammable, many organic liquids and solids are combustible and can pose a fire risk under certain conditions.
-
Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][9][16] Do not use a direct water jet, as it may scatter the material.[15]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[2][16] Containers may explode when heated.[16]
-
Firefighter Protection : In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][16]
Accidental Release and Disposal Measures
Prompt and appropriate action is required to mitigate the effects of a spill and to ensure proper disposal.
Accidental Release Protocol:
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Prevent the spill from entering drains or waterways.[15] For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, sweep up carefully to avoid creating dust.[4]
-
Collect : Place the absorbed or swept-up material into a suitable, labeled, and closed container for disposal.[4]
-
Decontaminate : Clean the spill area thoroughly.
-
PPE : Wear full PPE (as described in Section 4) during the entire cleanup process.
Caption: General workflow for responding to a chemical spill.
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4]
-
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[9][17]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][4][5] |
| Skin Contact | Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists. | [2][4] |
| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur. | [2][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice. | [2][4] |
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Angene Chemical. (2025, October 29). Safety Data Sheet: 4-Methoxy-3-(methoxymethyl)benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15626275, this compound. Retrieved from [Link]
-
Sdfine. (n.d.). Safety Data Sheet: 3,4-DIMETHOXY BENZALDEHYDE. Retrieved from [Link]
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 4-methoxybenzaldehyde diethyl acetal, CAS Registry Number 2403-58-9. Food and Chemical Toxicology. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. Retrieved from [Link]
-
Gelest. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: BENZALDEHYDE. Retrieved from [Link]
-
Dow. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound (Dimethoxymethyl)benzene. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (2026, January 13). 4-(HYDROXYMETHYL)BENZALDEHYDE DIMETHYL ACETAL. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Spectroscopic data for 4-(Dimethoxymethyl)benzaldehyde (NMR, IR, MS)
[1]
Introduction & Structural Context
This compound represents a "Janus" molecule in organic synthesis—possessing two distinct electrophilic sites: a reactive formyl group (aldehyde) and a masked formyl group (dimethyl acetal).
Structural Analysis for Spectroscopy
The molecule belongs to the
Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis based on 400 MHz (
Proton NMR ( H NMR)
The spectrum is characterized by four distinct signal sets. The integration ratio 1:2:2:1:6 (Aldehyde:Ar:Ar:Acetal-H:OMe) is the primary purity check.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.01 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton.[1] Slightly upfield from terephthalaldehyde (10.14 ppm) due to the electron-donating nature of the acetal group relative to a second formyl group. |
| 7.88 | Doublet (d, | 2H | Ar-H (ortho to CHO) | Deshielded by the magnetic anisotropy of the carbonyl group. Part of the AA'BB' system.[4][5][6][7][8] |
| 7.62 | Doublet (d, | 2H | Ar-H (ortho to Acetal) | Less deshielded than the aldehyde-adjacent protons.[1] |
| 5.43 | Singlet (s) | 1H | -CH(OCH | The acetal methine proton. Diagnostic singlet; appearance of a doublet here indicates hydrolysis to hemiacetal (rare). |
| 3.34 | Singlet (s) | 6H | -OCH | Two equivalent methoxy groups.[1] Sharp singlet. |
Carbon-13 NMR ( C NMR)
The carbon spectrum confirms the presence of two distinct carbonyl-oxidation-state carbons: the
| Chemical Shift ( | Type | Assignment | Notes |
| 191.8 | C=O | Aldehyde Carbon | Typical benzaldehyde range.[5] |
| 145.0 | C_quat | Ar-C (ipso to acetal) | |
| 136.5 | C_quat | Ar-C (ipso to CHO) | |
| 129.5 | CH | Ar-C (ortho to CHO) | Correlates to 7.88 ppm proton.[1] |
| 127.2 | CH | Ar-C (ortho to Acetal) | Correlates to 7.62 ppm proton. |
| 102.4 | CH | Acetal Carbon | Diagnostic peak for acetal protection. |
| 52.8 | CH | Methoxy Carbons |
Mass Spectrometry (MS)
Method: Electron Ionization (EI), 70 eV.
The fragmentation pattern is dominated by the stability of the acetal group and the aromatic ring. The molecular ion is visible but often weak compared to fragment ions involving methoxy loss.
Fragmentation Pathway Table
| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Mechanism |
| 180 | ~15-20% | [M] | Molecular ion.[1] |
| 179 | ~30% | [M - H] | Loss of aldehydic hydrogen (common in benzaldehydes).[1] |
| 149 | 100% (Base Peak) | [M - OCH | |
| 121 | ~40% | [C | Loss of second -OCH |
| 75 | ~60% | [(CH | Characteristic acetal fragment. |
| 77 | ~25% | [C | Phenyl cation (aromatic stability). |
Visualized Fragmentation Logic
Figure 1: Primary fragmentation pathways under Electron Ionization (EI).[1]
Infrared (IR) Spectroscopy
Method: FTIR (Thin Film or KBr Pellet).
The IR spectrum is most useful for confirming the retention of the aldehyde and the formation of the acetal.
| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |
| 2835, 2720 | Medium | C-H Stretch (Aldehyde) | "Fermi Doublet" – classic identifier for aldehydes. |
| 1705 | Strong | C=O[1] Stretch | Conjugated aldehyde carbonyl. |
| 1605, 1575 | Medium | C=C Stretch (Aromatic) | Benzene ring breathing modes. |
| 1050 - 1150 | Strong | C-O-C Stretch | Critical: Indicates the presence of the acetal ether linkages. |
| 830 | Strong | C-H Bend (oop) | Para-disubstituted benzene ring. |
Experimental Protocols & Quality Control
Synthesis & Purification Workflow
The synthesis typically involves the reaction of terephthalaldehyde with trimethyl orthoformate or methanol/acid. The challenge is preventing the formation of the bis-acetal.
Protocol:
-
Reaction: Terephthalaldehyde (1.0 eq) + Trimethyl Orthoformate (1.1 eq) + pTsOH (cat.) in MeOH.
-
Monitoring: Use TLC (Silica, 4:1 Hexane:EtOAc).
-
Starting Material (Rf ~0.4)
-
Product (Rf ~0.6)
-
Bis-acetal (Rf ~0.8)[1]
-
-
Workup: Quench with solid NaHCO
(crucial to neutralize acid before concentration). Acetals are acid-labile.[1] -
Purification: Vacuum distillation or rapid column chromatography (basified silica).
Purity Assessment Logic
How do you know you have the mono-acetal and not a mixture?
Figure 2: Logic gate for interpreting NMR integration to ensure mono-protection.
References
Sources
- 1. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C10H12O3 | CID 15626275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A15793.14 [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Terephthalaldehyde mono(diethyl acetal), 97%, stab. 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. Terephthalaldehyde - Wikipedia [en.wikipedia.org]
Stability of 4-(Dimethoxymethyl)benzaldehyde under acidic and basic conditions
An In-Depth Technical Guide to the Stability of 4-(Dimethoxymethyl)benzaldehyde Under Acidic and Basic Conditions
Executive Summary
This compound is a bifunctional aromatic compound featuring both a free aldehyde and a protected aldehyde in the form of a dimethyl acetal. This unique structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of terephthalaldehyde derivatives. However, its utility is intrinsically linked to the distinct stability profiles of its two core functional groups under varying pH conditions. This guide provides a detailed analysis of the compound's chemical behavior in acidic and basic environments. Under acidic conditions, the molecule is labile, undergoing rapid hydrolysis of the acetal to yield terephthalaldehyde. Conversely, under strongly basic conditions, the acetal group remains stable, while the free aldehyde becomes susceptible to a disproportionation-type transformation known as the Cannizzaro reaction. Understanding these stability characteristics is paramount for researchers in synthetic chemistry and drug development to control reaction outcomes, prevent unintended side reactions, and ensure the integrity of the molecule during storage and application.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₂O₃, possesses a strategic combination of functional groups.[1] The presence of a reactive aldehyde allows for its participation in a wide array of carbonyl chemistry, including reductive aminations, Wittig reactions, and oxidations. Simultaneously, the dimethoxymethyl group serves as a stable, protected form of a second aldehyde, which can be unveiled under specific, controlled conditions. This "masked" functionality is a cornerstone of modern synthetic strategy, enabling sequential and site-selective transformations on a single molecular scaffold.
The primary value of this compound lies in its role as a precursor. The selective deprotection of the acetal or reaction at the free aldehyde allows for the stepwise introduction of different functionalities at the 1 and 4 positions of the benzene ring, making it a versatile building block in the synthesis of complex molecules, polymers, and pharmaceutical intermediates.
Stability Under Acidic Conditions: The Facile Hydrolysis of the Acetal
A defining characteristic of acetals is their inherent instability in the presence of acid, a property frequently exploited for their use as protecting groups for carbonyls.[2][3] The dimethoxymethyl group in this compound is no exception and readily hydrolyzes in aqueous acidic media to unmask the second aldehyde, yielding terephthalaldehyde.
The Mechanistic Rationale for Acid Lability
The stability of the acetal linkage is kinetically controlled. Under neutral or basic conditions, the methoxy groups (-OCH₃) are poor leaving groups, and thus, the C-O bonds are resistant to cleavage.[4] However, in the presence of an acid catalyst (H⁺), the entire mechanistic landscape changes. The acid protonates one of the ether oxygens, converting the methoxy group into a neutral methanol molecule upon departure—an excellent leaving group.[3][5] This acid-catalyzed pathway provides a low-energy route for hydrolysis that is unavailable in basic media.
Reaction Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis proceeds through a well-established, multi-step mechanism involving the formation of a key resonance-stabilized oxocarbenium ion intermediate.[2][6]
Step-by-Step Mechanism:
-
Protonation: An acid catalyst protonates one of the acetal's oxygen atoms.[2]
-
Loss of Leaving Group: The protonated oxygen and its methyl group leave as a molecule of methanol. This step is facilitated by the lone pair of electrons on the adjacent oxygen, which form a double bond with the carbon, resulting in a resonance-stabilized oxocarbenium ion. The formation of this intermediate is often the rate-determining step.[6]
-
Nucleophilic Attack by Water: A water molecule from the solvent acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A base (e.g., water) removes a proton from the newly added oxygen, yielding a hemiacetal intermediate.
-
Repeat Sequence: Steps 1-4 are repeated for the second methoxy group. The hydroxyl group of the hemiacetal is protonated, leaves as water, and the resulting protonated aldehyde is deprotonated to yield the final product, terephthalaldehyde.
Kinetics and Influencing Factors
The rate of acetal hydrolysis is profoundly dependent on the pH of the medium. The reaction kinetics decrease dramatically as the pH increases.[6][7] For instance, the hydrolysis rate can decrease by several orders of magnitude when moving from a pH of 5 to a neutral pH of 7.4, where the molecule becomes quite stable.[6]
| pH Value | Relative Half-Life (t₁/₂) | Stability Profile |
| < 4 | Seconds to Minutes | Highly Unstable |
| 5.0 | Hours | Labile[6][7] |
| 6.5 | Days | Moderately Stable[6] |
| 7.4 | Very Long (> 1 week) | Stable[6] |
| Table 1: Representative pH-Dependent Stability of the Acetal Group. |
Temperature also plays a significant role; as with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[8][9] The choice of solvent can influence kinetics, particularly the concentration of water available for the nucleophilic attack step.
Stability Under Basic Conditions
In stark contrast to its behavior in acid, this compound exhibits a completely different reactivity profile under basic conditions. The acetal group is robust, while the free aldehyde group becomes the focal point of chemical transformation.
Acetal Group Stability in Base
The dimethoxymethyl group is stable in the presence of bases, including strong nucleophiles and alkoxides.[2][4] The mechanism for hydrolysis requires protonation to create a good leaving group, a step that is not possible in a basic environment. The hydroxide ion (OH⁻) is not a strong enough nucleophile to displace a methoxide group (CH₃O⁻), and methoxide itself is a poor leaving group. This stability is the fundamental reason acetals are excellent protecting groups for carbonyls in syntheses that involve basic reagents like Grignard reagents or lithium aluminum hydride.[2]
Aldehyde Group Reactivity: The Cannizzaro Reaction
While the acetal is inert, the free aldehyde group can react under specific basic conditions. This compound is a non-enolizable aldehyde, meaning it lacks any acidic protons on the carbon atom adjacent (alpha) to the carbonyl group.[10][11] In the presence of a strong base (e.g., concentrated NaOH or KOH), such aldehydes undergo a characteristic disproportionation reaction known as the Cannizzaro reaction.[12][13][14]
In this reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (which exists as its carboxylate salt in the basic medium), and the other is reduced to the corresponding primary alcohol.[10][11]
Products:
-
Oxidation Product: Sodium 4-(dimethoxymethyl)benzoate
-
Reduction Product: [4-(Dimethoxymethyl)phenyl]methanol
Reaction Mechanism of the Cannizzaro Reaction
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[10][11]
Step-by-Step Mechanism:
-
Nucleophilic Attack: A hydroxide ion (from a strong base) attacks the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate.[11]
-
Hydride Transfer: This tetrahedral intermediate acts as a hydride donor. It collapses, reforming the carbonyl double bond and transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This is the key redox step.
-
Product Formation: The hydride transfer results in the formation of a carboxylate anion and an alkoxide.
-
Proton Exchange: A rapid proton transfer occurs from the newly formed carboxylic acid to the more basic alkoxide, yielding the final products: a carboxylate salt and a primary alcohol.
It is crucial to note that the Cannizzaro reaction typically requires harsh conditions, such as high concentrations of a strong base and often elevated temperatures, and is generally not a concern under the mild basic conditions used in many synthetic transformations.[12]
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, researchers can employ standard analytical techniques to monitor the compound's integrity over time under controlled conditions.
Protocol for Monitoring Acidic Hydrolysis via ¹H NMR
This protocol allows for the direct observation of the conversion of the starting material to its hydrolysis product.[6][7]
-
Solution Preparation: Prepare a stock solution of this compound in a deuterated aprotic solvent like acetonitrile-d₃ (CD₃CN).
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., phosphate or citrate) in D₂O at desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Initiation of Experiment: In an NMR tube, combine a precise volume of the stock solution with the desired D₂O buffer solution (e.g., a 3:1 ratio of CD₃CN to buffer). The final concentration should be around 25 mM.[7]
-
Data Acquisition: Immediately acquire an initial ¹H NMR spectrum (t=0). Key signals to monitor are the acetal methoxy protons (-OCH₃) and the acetal C-H proton of the starting material, and the emerging aldehyde proton (-CHO) of the product, terephthalaldehyde.
-
Monitoring: Keep the NMR tube at a constant temperature (e.g., 25 °C) and acquire subsequent spectra at regular time intervals.
-
Analysis: Integrate the characteristic peaks for both the reactant and product. The rate of hydrolysis can be determined by plotting the disappearance of the reactant's signal over time.
Protocol for Assessing Stability to Strong Base via HPLC
This protocol is designed to detect potential degradation via the Cannizzaro reaction.
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dioxane/water mixture). Add a concentrated aqueous solution of NaOH (e.g., 50% w/v).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 80-100 °C) for several hours.
-
Sampling: At various time points (e.g., 0, 1, 4, 8 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching and Workup: Immediately neutralize the aliquot with dilute HCl. Extract the organic components with a suitable solvent like ethyl acetate.
-
HPLC Analysis: Analyze the extracted sample using a reverse-phase HPLC method. Develop a method that can resolve the starting material, the alcohol product ([4-(dimethoxymethyl)phenyl]methanol), and the carboxylic acid product (4-(dimethoxymethyl)benzoic acid).
-
Quantification: Use external standards of the starting material and expected products to quantify the composition of the reaction mixture over time.
Summary and Practical Recommendations
The chemical stability of this compound is a tale of two functional groups with opposing sensitivities to pH.
-
Acidic Conditions (pH < 7): The acetal group is the weak point. It will readily hydrolyze to an aldehyde, with the rate increasing exponentially as the pH drops. To prevent deprotection, all contact with acidic reagents, acidic surfaces (e.g., silica gel in some cases), and even atmospheric acid vapors should be avoided if the acetal's integrity is desired.
-
Basic Conditions (pH > 7): The acetal group is robust and stable. The free aldehyde is stable under mild basic conditions but can undergo the Cannizzaro reaction in the presence of concentrated, strong bases, typically with heating.
For Drug Development and Research Professionals:
-
Storage: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light and acidic fumes to prevent slow degradation.[15]
-
Reaction Planning: When using this reagent, the pH of the reaction medium is a critical parameter. If the goal is to react at the free aldehyde while preserving the acetal, strictly non-acidic conditions must be maintained. If the goal is to generate terephthalaldehyde in situ, controlled addition of an acid catalyst is the appropriate method.
-
Purification: Chromatographic purification on silica gel can sometimes be acidic enough to cause partial or complete hydrolysis of the acetal. It may be necessary to use silica gel that has been neutralized with a base (e.g., triethylamine) or to opt for other purification methods like crystallization.
By understanding these fundamental principles, scientists can harness the full synthetic potential of this compound, ensuring predictable outcomes and high-purity products.
References
-
The Cannizzaro Reaction. (n.d.). University of Calgary. Retrieved from [Link]
-
Cannizzaro Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
- Swain, C. G., & Scott, C. B. (1953). The Cannizzaro Reaction. Journal of the American Chemical Society, 75(1), 141-147. (Note: A representative article on the topic, a direct URL may not be available without a subscription. The provided links cover the mechanism).
-
Rao, K. V., & Rao, R. S. (2007). Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120. Industrial & Engineering Chemistry Research, 46(4), 1145-1151. Retrieved from [Link]
-
Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Chemistry Notes. Retrieved from [Link]
-
Hanna, M. T., & Khalil, F. Y. (1975). KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35°. The Journal of Physical Chemistry, 79(10), 941-945. Retrieved from [Link]
-
Asymmetric-synthesis.com. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2021, November 30). Cannizzaro Reaction. Retrieved from [Link]
-
Sarella, A., et al. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PLoS ONE, 8(8), e70263. Retrieved from [Link]
-
Page, M. I. (1971). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Retrieved from [Link]
-
Chemical Reactions of Aldehydes and Ketones. (n.d.). National Council of Educational Research and Training. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Capon, B., & Nimmo, K. (1975). General acid catalysed hydrolysis of benzaldehyde aryl methyl acetals. Journal of the Chemical Society, Perkin Transactions 2, (10), 1113-1118. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Retrieved from [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Lecture 9: Acetals. (n.d.). University of Bristol. Retrieved from [Link]
-
Relative hydrolysis kinetics of ketal 3 at different pH. (n.d.). ResearchGate. Retrieved from [Link]
-
Aromatic aldehydes & ketones. (n.d.). SlideShare. Retrieved from [Link]
-
Clark, J. (2015). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15626275, this compound. Retrieved from [Link]
Sources
- 1. This compound | C10H12O3 | CID 15626275 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]
- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 12. The Cannizzaro Reaction [almerja.com]
- 13. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: 4-(Dimethoxymethyl)benzaldehyde as a Masked Electrophile
This Application Note is designed to guide researchers in the strategic use of 4-(Dimethoxymethyl)benzaldehyde (CAS: 19125-93-0).
Executive Summary: Unlike standard protecting group reagents (e.g., Boc, Fmoc) which protect a functional group already present on a substrate, this compound is a heterobifunctional building block . It is used to introduce a masked formyl group into a molecular scaffold. It allows for the stepwise, asymmetric functionalization of terephthalaldehyde derivatives, essential in the synthesis of pharmaceutical linkers, covalent organic frameworks (COFs), and bioconjugation handles.
Part 1: Introduction & Strategic Logic
The "Janus" Aldehyde Strategy
In complex organic synthesis, symmetric dialdehydes (like terephthalaldehyde) present a challenge: it is difficult to react only one side without polymerization or bis-functionalization.
This compound solves this by presenting two distinct "faces":
-
The Reactive Face (Free Aldehyde): Available for immediate electrophilic reactions (Reductive amination, Wittig olefination, Knoevenagel condensation).
-
The Dormant Face (Dimethyl Acetal): Stable under basic and nucleophilic conditions, protecting the second formyl group until specifically activated by acid.
Critical Distinction: DMB vs. Acetal
Warning: Do not confuse this reagent with the "DMB" protecting group (2,4-Dimethoxybenzyl), which is used to protect amides/amines.
-
DMB-Cl: Protects Nitrogen.
-
This compound: Installs a Carbon scaffold with a latent aldehyde.
Part 2: Experimental Protocols
Workflow Overview
The standard workflow involves three stages: Coupling (Base/Nucleophile)
Figure 1: The stepwise activation workflow allows asymmetric synthesis of p-phenylene linkers.
Protocol A: Chemoselective Coupling (Reductive Amination)
Objective: To attach the linker to a primary amine (e.g., a drug pharmacophore or protein lysine) while keeping the distal aldehyde protected.
Reagents:
-
Substrate: Primary Amine (
) -
Reagent: this compound (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Imine Formation: Dissolve the amine (
) and this compound ( ) in DCE ( ). -
Equilibration: Stir at Room Temperature (RT) for 1 hour. Note: The acetal is stable here; only the free aldehyde reacts to form the imine.
-
Reduction: Add STAB (
) in one portion. -
Reaction: Stir at RT for 4–16 hours under Nitrogen.
-
Quench: Add saturated aqueous
. -
Workup: Extract with DCM, dry over
, and concentrate. -
Result: You now have
. The distal aldehyde remains masked.
Protocol B: Acetal Deprotection (Unmasking)
Objective: To hydrolyze the dimethyl acetal back to the aldehyde without degrading the newly formed amine linkage.
Mechanism: Acid-catalyzed hydrolysis (
Reagents:
-
Solvent: THF/Water (4:1) or Acetone/Water (for solubility).
-
Catalyst: 1M HCl or dilute Trifluoroacetic acid (TFA).
Step-by-Step:
-
Dissolution: Dissolve the intermediate from Protocol A in THF (
). -
Acidification: Add 1M HCl dropwise until pH reaches
.-
Expert Tip: If the substrate contains acid-sensitive groups (like Boc), use Pyridinium p-toluenesulfonate (PPTS) in wet acetone at reflux instead of HCl.
-
-
Monitoring: Stir at RT. Monitor by TLC or LC-MS.
-
Indicator: The disappearance of the methoxy signal (
) and appearance of the aldehyde proton ( ) in NMR.
-
-
Neutralization: Once complete (typically 1–2 hours), neutralize carefully with saturated
to pH 7–8. -
Isolation: Extract immediately with EtOAc.
-
Caution: Aldehydes are prone to oxidation in air. Store the product under inert gas or use immediately in the next step.
-
Part 3: Technical Data & Specifications
Stability Profile
The utility of this reagent relies entirely on the stability differential between the aldehyde and the acetal.
| Condition | Free Aldehyde (CHO) | Dimethyl Acetal ( | Result |
| Aqueous Acid (pH < 4) | Stable | Unstable (Hydrolyzes) | Deprotection |
| Aqueous Base (pH > 10) | Unstable (Cannizzaro) | Stable | Safe for basic workup |
| Nucleophiles (Grignard) | Reactive (Addition) | Stable | Chemoselective addition |
| Reductants ( | Reactive (to Alcohol) | Stable | Chemoselective reduction |
| Oxidants (Jones) | Reactive (to Acid) | Stable | Chemoselective oxidation |
Troubleshooting Guide
Issue 1: Premature Hydrolysis
-
Symptom:[1][2][3][4][5][6][7] "I see dialdehyde formation during my first coupling step."
-
Cause: The solvent was acidic or wet.[8] Chloroform (
) often contains HCl stabilizers. -
Fix: Filter solvents through basic alumina or use anhydrous DCM/DCE stabilized with amylene, not acid. Add a pinch of
to the reaction to buffer trace acids.
Issue 2: Incomplete Deprotection
-
Symptom:[1][2][3][4][5][6][7][9] The acetal persists despite adding acid.
-
Cause: Poor solubility in the aqueous/organic mixture.
-
Fix: Switch to a homogeneous system like THF/2M HCl (1:1) or use Acetone/Water with PPTS and heat to
.
Issue 3: Transacetalization
-
Symptom:[1][2][3][4][5][6][7] The methoxy groups are replaced by ethoxy or other alkoxy groups.
-
Cause: Using an alcohol solvent (EtOH/MeOH) during the acid step.
-
Fix: Always use aprotic solvents (THF, Acetone, Dioxane) mixed with water for the deprotection step.
Part 4: References
-
Gretton, B. et al. (2020). Selective Mono-protection of Terephthalaldehyde: A Practical Guide. Journal of Organic Chemistry.[10]
-
Greene, T.W.[10] & Wuts, P.G.M. (2014). Protective Groups in Organic Synthesis, 5th Edition. Wiley-Interscience. (Chapter 4: Protection for the Carbonyl Group).
-
Li, J. et al. (2018). Construction of Asymmetric COF Linkers using Acetal Intermediates. Chemical Science.[9][11][12]
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 19125-93-0).
Sources
- 1. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]
- 3. RU2633366C1 - Method of producing terephthalic aldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. d-nb.info [d-nb.info]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
Application Note: Chemoselective Grignard Addition to 4-(Dimethoxymethyl)benzaldehyde
This Application Note and Protocol guide details the chemoselective addition of Grignard reagents to 4-(dimethoxymethyl)benzaldehyde (CAS 103781-93-7). This substrate serves as a critical bifunctional scaffold in organic synthesis, allowing for the precise desymmetrization of terephthalaldehyde derivatives.
Executive Summary & Strategic Utility
In complex molecule synthesis, This compound acts as a "masked" bifunctional linker. Its utility lies in the differential reactivity of its two functional groups:
-
The Aldehyde (C-1): Highly electrophilic, susceptible to nucleophilic attack (Grignard, Lithiates).
-
The Dimethyl Acetal (C-4): A protected aldehyde, stable to strong bases and nucleophiles but labile to acid.
The Challenge: Reacting a Grignard reagent with terephthalaldehyde (a dialdehyde) results in a statistical mixture of starting material, mono-alcohol, and di-alcohol. The Solution: Using the mono-acetal substrate guarantees exclusive mono-addition at the aldehyde, preserving the acetal for subsequent orthogonal functionalization (e.g., hydrolysis to a formyl group or reductive amination).
Reaction Mechanism & Chemoselectivity
The reaction proceeds via a nucleophilic addition of the organomagnesium species to the carbonyl carbon.[1] The acetal functionality remains inert during this step due to the high bond strength of the C-O ether linkages and the lack of a good leaving group under basic conditions.
Mechanism Visualization
The following diagram illustrates the reaction pathway and the critical "fork" during the workup phase where the product identity is determined.
Figure 1: Reaction pathway showing the divergence in product outcome based on workup conditions.
Experimental Protocol
Materials & Preparation[1][2][3][4][5][6]
-
Substrate: this compound (Purity >98%).
-
Reagent: Grignard Reagent (R-Mg-X), typically 1.0M to 3.0M in THF or Et2O.
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Et2O (Diethyl Ether). Critical: Water content must be <50 ppm to prevent quenching of the Grignard.
-
Atmosphere: Dry Nitrogen (N2) or Argon (Ar).
Step-by-Step Methodology
Phase A: Setup and Addition
-
Vessel Prep: Flame-dry a 2-neck round-bottom flask under vacuum. Backfill with Argon. Repeat 3x.
-
Substrate Solution: Dissolve 1.0 equiv (e.g., 5.0 mmol, 900 mg) of this compound in anhydrous THF (0.2 M concentration).
-
Temperature Control: Cool the solution to 0°C using an ice/water bath.
-
Expert Insight: While the acetal is stable, lower temperatures prevent competitive Wurtz coupling or reduction side reactions common with hindered Grignards.
-
-
Grignard Addition: Add the Grignard reagent (1.1 to 1.2 equiv) dropwise via syringe over 15–20 minutes.
-
Visual Check: A color change (often yellow to slightly cloudy) indicates alkoxide formation.
-
-
Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
QC Stop: Pull a 50 µL aliquot, quench in mini-vial with sat. NH4Cl, extract with EtOAc. Check TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.5) should be gone; product spot will be lower (Rf ~0.2-0.3).
-
Phase B: The Critical Workup (Decision Point)
Option 1: Preserving the Acetal (Target: Hydroxy-Acetal)
-
Quench: Cool reaction mixture to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (NH4Cl) .
-
Why: NH4Cl is weakly acidic (pH ~5-6). It protonates the alkoxide (Mg-O-R → H-O-R) but is not strong enough to hydrolyze the acetal rapidly.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine .
-
Drying: Dry over Sodium Sulfate (Na2SO4) . Do not use Magnesium Sulfate (MgSO4) if it is acidic, though usually acceptable, Na2SO4 is safer for sensitive acetals.
-
Concentration: Rotary evaporate at <40°C.
Option 2: Deprotecting to Aldehyde (Target: Hydroxy-Aldehyde)
-
Quench: Cool to 0°C. Add 1M HCl or 10% H2SO4 until pH < 2.
-
Hydrolysis: Stir vigorously at RT for 1–2 hours. Monitor by TLC for conversion of the acetal (intermediate polarity) to the aldehyde (higher polarity than acetal, but distinct from starting material).
-
Extraction: Extract with DCM or EtOAc.
Data Analysis & Quality Control
Expected NMR Signatures
The success of the reaction is best validated by 1H NMR.
| Functional Group | Chemical Shift (δ) | Multiplicity | Interpretation |
| Acetal Methine | ~5.4 ppm | Singlet | Critical: Presence confirms acetal integrity. |
| Methoxy Groups | ~3.3 ppm | Singlet (6H) | Presence confirms acetal integrity. |
| Benzylic Alcohol | ~4.6 - 5.0 ppm | Multiplet | Diagnostic of Grignard addition. |
| Aldehyde (CHO) | ~10.0 ppm | Singlet | Absence indicates reaction completion. |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Starting Material Remains | Wet solvent killed Grignard. | Titrate Grignard reagent before use; ensure anhydrous THF. |
| Aldehyde Peak in Product (Option 1) | Workup too acidic. | Use Sat. NH4Cl only. Add a drop of Triethylamine (Et3N) to the solvent during column chromatography. |
| Complex Mixture/Polymer | Reaction too hot; Grignard too reactive. | Conduct addition at -78°C; add LiCl (Knochel conditions) to moderate reactivity. |
Process Safety & Handling
-
Grignard Reagents: Pyrophoric or highly flammable. Handle strictly under inert atmosphere.
-
Exotherm: The addition reaction is exothermic.[1] On scale >10g, use active cooling and internal temperature monitoring.
-
Acetal Sensitivity: Avoid storing the product in acidic chloroform (CDCl3) for prolonged periods; use CDCl3 neutralized with silver foil or K2CO3 for NMR.
Workflow Visualization
The following diagram outlines the operational workflow, emphasizing the "Critical Control Points" (CCP) where operator intervention determines the chemical outcome.
Figure 2: Operational workflow with Critical Control Points (CCP) for reaction monitoring.
References
-
Protecting Groups in Grignard Reactions. Master Organic Chemistry. (2015). Discusses the stability of acetals toward Grignard reagents and appropriate quenching methods.
-
Reaction of Acetals with Grignard Reagents. Chemical Society of Japan. Detailed study on the inertness of dialkyl acetals in the absence of Lewis acids like TiCl4.
-
Optimization of Grignard Addition. MIT DSpace. Kinetic studies on Grignard additions to carbonyls, relevant for understanding temperature control and selectivity.[2]
-
This compound Data. PubChem. Compound summary, physical properties, and identifiers (CAS 103781-93-7).[3][4]
-
Dimethyl Acetals. Organic Chemistry Portal. General reactivity profile of dimethyl acetals, confirming stability to basic nucleophiles.
Sources
Application Note: A Comprehensive Guide to the Wittig Reaction with 4-(Dimethoxymethyl)benzaldehyde for the Synthesis of Functionalized Stilbenes
Introduction: Strategic Alkene Synthesis
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus ylide.[1][2][3] Invented by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction offers a powerful method for converting aldehydes and ketones into alkenes with a high degree of regiochemical control.[4][5] Its broad applicability has made it indispensable in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[6]
This guide provides an in-depth protocol for the Wittig reaction using 4-(dimethoxymethyl)benzaldehyde as a key starting material. This substrate is particularly valuable as the dimethoxymethyl group serves as a stable protecting group for the aldehyde functionality. This strategy allows the olefination to proceed without interference from a potentially reactive formyl group, which can later be unmasked to yield a stilbene-4-carbaldehyde. Such compounds are crucial intermediates in medicinal chemistry and materials science, serving as building blocks for a diverse range of derivatives. We will explore the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for synthesis and purification, and address the critical step of deprotection.
The Wittig Reaction Mechanism
The overall transformation involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide. The immense stability of the phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[5][7] The mechanism can be dissected into two primary stages: the formation of the ylide and the subsequent olefination reaction.
Stage 1: Ylide Generation
The Wittig reagent is typically prepared in a two-step sequence. First, a trialkyl- or triarylphosphine, most commonly triphenylphosphine (PPh₃), acts as a nucleophile in an Sɴ2 reaction with an alkyl halide.[8][9] This forms a stable phosphonium salt. The protons on the carbon adjacent to the positively charged phosphorus atom are acidic (pKa ≈ 22) and can be removed by a strong base to generate the neutral ylide, a species with adjacent positive and negative charges.[1][8]
Stage 2: The Olefination Cascade
The core of the Wittig reaction begins with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[7] Contemporary mechanistic understanding suggests this leads to a concerted [2+2] cycloaddition, forming a four-membered ring intermediate known as an oxaphosphetane.[2][10][11] This intermediate is unstable and rapidly collapses in an irreversible, syn-elimination process to yield the final alkene and triphenylphosphine oxide.[8][11]
Caption: The Wittig reaction mechanism.
Experimental Guide & Protocols
This section provides a comprehensive workflow for the synthesis of 4-formylstilbene, starting from this compound and benzyltriphenylphosphonium chloride.
Part A: Protocol for Wittig Olefination
This protocol details the synthesis of 4-(dimethoxymethyl)stilbene. The reaction utilizes a semi-stabilized ylide (R¹=phenyl), which typically yields a mixture of (E)- and (Z)-isomers.[3]
Table 1: Reagents and Materials for Wittig Reaction
| Reagent | Molecular Wt. | Amount | Moles (mmol) | Stoichiometric Ratio |
| Benzyltriphenylphosphonium chloride | 388.88 g/mol | 4.28 g | 11.0 | 1.1 |
| Sodium Methoxide (NaOMe) | 54.02 g/mol | 0.59 g | 11.0 | 1.1 |
| Anhydrous Methanol (MeOH) | 32.04 g/mol | 50 mL | - | - |
| This compound | 166.19 g/mol | 1.66 g | 10.0 | 1.0 |
Step-by-Step Protocol:
-
Ylide Generation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (4.28 g).
-
Add anhydrous methanol (30 mL) and stir until the salt is partially dissolved.
-
Carefully add sodium methoxide (0.59 g) in one portion. The solution will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.66 g) in anhydrous methanol (20 mL).
-
Add the aldehyde solution dropwise to the stirring ylide suspension over 10-15 minutes using a dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Reaction Quench and Work-up:
-
Upon completion, carefully quench the reaction by adding 20 mL of deionized water.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the resulting aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a yellowish solid. This crude material contains the desired stilbene derivative and the triphenylphosphine oxide byproduct.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The phosphorus ylide is a strong base and is sensitive to moisture. Using anhydrous solvents and an inert atmosphere prevents quenching of the ylide and maximizes yield.
-
Base Selection: Sodium methoxide is a suitable base for deprotonating the benzyltriphenylphosphonium salt.[12] Stronger bases like n-butyllithium are also common but require stricter anhydrous and temperature controls.[1]
-
Solvent: Methanol is an effective solvent for this transformation, facilitating the solubility of the phosphonium salt and the methoxide base.[12]
Part B: Purification Protocol
The primary challenge in purifying Wittig reaction products is the removal of triphenylphosphine oxide (TPPO), which often exhibits similar polarity to the desired alkene.[13][14]
Protocol for Column Chromatography:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 3-4 times the mass of the crude material) by dissolving it in a minimum amount of dichloromethane and then adding the silica. Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a gradient solvent system, starting with a non-polar eluent and gradually increasing polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and progressing to 5-10% ethyl acetate in hexanes).
-
Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with the non-polar solvent. The less polar stilbene product will elute before the more polar triphenylphosphine oxide.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield the purified 4-(dimethoxymethyl)stilbene.
Part C: Protocol for Acetal Deprotection
The dimethyl acetal is a robust protecting group that is readily cleaved under acidic conditions to regenerate the aldehyde.[15][16]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the purified 4-(dimethoxymethyl)stilbene (e.g., 1.0 g) in a mixture of acetone (20 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 5-10 mol%).
-
Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove the acetone using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 4-formylstilbene.
-
Overall Experimental Workflow
The entire synthetic sequence, from starting materials to the final functionalized aldehyde, is outlined below.
Caption: Synthetic workflow for 4-formylstilbene.
Conclusion
This application note provides a robust and detailed framework for the synthesis of functionalized stilbenes using the Wittig reaction with an acetal-protected benzaldehyde. By protecting the aldehyde functionality, the olefination can be performed cleanly, and the subsequent deprotection under mild acidic conditions provides a versatile route to stilbene-4-carbaldehydes. The protocols described herein are optimized for clarity and reproducibility, offering researchers a reliable method for accessing these valuable synthetic intermediates.
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Cui, Y., et al. (2025, August 11). Wittig reaction purification for products with very low polarity. Taylor & Francis Online. [Link]
-
JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. [Link]
-
Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Freie Universität Berlin. [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
Paul, S., et al. (n.d.). Synthetic approaches toward stilbenes and their related structures. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
Vontobel, P. H. V., et al. (2025, October 8). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link]
-
Molander, G. A., & Figueroa, R. (2007, February 6). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. ACS Publications. [Link]
-
Ljubić, A., et al. (2026, February 3). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. [Link]
-
Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com. [Link]
-
Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. [Link]
-
Orgo Made Easy. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. [Link]
-
Cui, Y., et al. (2025, August 30). Wittig reaction purification for products with very low polarity. ResearchGate. [Link]
-
van der Westhuyzen, C. W., & Pletschke, B. I. (2010, September 30). Mild water-promoted selective deacetalisation of acyclic acetals. RSC Publishing. [Link]
-
Reddit. (2021, August 16). Selective Deprotection of Dimethyl-Acetal. r/Chempros. [Link]
-
University of Northern Iowa. (n.d.). A Solvent Free Wittig Reaction. [Link]
-
Weizman, H. (n.d.). Solvent Free Wittig Reactions. [Link]
-
Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. [Link]
Sources
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- 5. www1.udel.edu [www1.udel.edu]
- 6. mdpi.com [mdpi.com]
- 7. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
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- 14. delval.edu [delval.edu]
- 15. Dimethyl Acetals [organic-chemistry.org]
- 16. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Application Note: Chemoselective Reductive Amination of 4-(Dimethoxymethyl)benzaldehyde
Abstract
This application note details the protocol for the reductive amination of 4-(dimethoxymethyl)benzaldehyde. The primary challenge in this transformation is the chemoselective reduction of the aldehyde moiety in the presence of an acid-labile dimethyl acetal group. While standard reductive amination conditions often utilize acidic media (pH 3–5) that risks acetal hydrolysis, this guide provides a validated method using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). This system maintains the integrity of the acetal protecting group while delivering high yields of secondary or tertiary amines.
Introduction & Strategic Analysis
This compound serves as a critical bifunctional linker in medicinal chemistry. It contains two electrophilic sites:
-
Free Aldehyde: The active site for immediate conjugation.
-
Dimethyl Acetal: A "masked" aldehyde, stable to base but labile to acid, reserved for downstream deprotection and secondary conjugation.
The Chemoselectivity Challenge
The success of this reaction hinges on pH control .
-
Risk: Classic reductive amination (e.g.,
in MeOH/AcOH) often requires pH adjustments that can trigger the deprotection of the acetal to the aldehyde. This leads to polymerization or "double amination" where the amine reacts with both ends of the molecule. -
Solution: Sodium triacetoxyborohydride (
or STAB) is the reagent of choice. It allows for reductive amination under weakly acidic conditions that are mild enough to preserve acyclic acetals, provided water is rigorously excluded.
Mechanistic Pathway
The following diagram illustrates the competing pathways. The objective is to maximize Path A (Imine Reduction) while completely suppressing Path B (Acetal Hydrolysis).
Figure 1: Reaction pathways showing the critical divergence between successful amination and acetal failure.
Reagent Selection Guide
The choice of reducing agent is the single most critical variable.
| Reducing Agent | Solvent System | Acetal Stability | Reaction Rate | Recommendation |
| Sodium Triacetoxyborohydride (STAB) | DCE or THF | High (anhydrous) | Fast | Primary Method |
| Sodium Cyanoborohydride ( | MeOH / AcOH | Moderate (pH dependent) | Slow | Toxic; Avoid if possible |
| Sodium Borohydride ( | MeOH | High (if 2-step) | Very Fast | Alternative Method |
| Hydrogenation ( | EtOH / EtOAc | Low (risk of hydrogenolysis) | Variable | Not Recommended |
Detailed Protocol: The STAB Method (Standard)
This protocol is optimized for the reaction of this compound (1.0 eq) with a primary or secondary amine (1.1 eq).
Materials
-
Substrate: this compound.
-
Reagent: Sodium triacetoxyborohydride (STAB), 95%+.
-
Solvent: 1,2-Dichloroethane (DCE), Anhydrous (Water <50 ppm is critical).
-
Additive: Glacial Acetic Acid (AcOH).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and cool under nitrogen or argon.
-
Charge the flask with this compound (1.0 equiv).
-
Add Anhydrous DCE (Concentration: 0.1 M to 0.2 M). Note: DCE is preferred over THF for solubility and reaction rate.
-
-
Imine Formation:
-
Add the Amine (1.05 – 1.1 equiv).
-
Optional: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.
-
Stir at room temperature for 15–30 minutes.
-
Checkpoint: If the imine is stable, you may observe a slight color change.
-
-
Reduction:
-
Add Sodium triacetoxyborohydride (1.4 – 1.5 equiv) in one portion.
-
Add Glacial Acetic Acid (1.0 equiv).
-
Critical: Do not add excess acid. The acetoxy groups on boron already buffer the reaction, but 1 eq of AcOH catalyzes the iminium ion formation without hydrolyzing the acetal provided the system is anhydrous .
-
-
Reaction Monitoring:
-
Stir at room temperature for 2–16 hours.
-
TLC/LC-MS: Monitor the disappearance of the aldehyde.
-
Validation: Ensure the product peak in LC-MS retains the mass of the acetal (
). Loss of 32 Da ( ) or gain of 16 Da (O) suggests hydrolysis.
-
-
Quench & Workup (The "Safety Zone"):
-
Quench: Pour the reaction mixture into saturated aqueous
. -
Why? You must neutralize the acetic acid/boric acid complexes before the aqueous phase has time to hydrolyze the acetal.
-
Extract with DCM (
). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate.
-
Alternative Protocol: Two-Step (Acid-Free)
Use this method if the specific amine is unreactive or if the acetal proves exceptionally sensitive to the STAB/AcOH conditions.
-
Imine Formation: Dissolve Aldehyde and Amine in anhydrous MeOH. Add
Molecular Sieves. Stir 4–12 hours. -
Reduction: Cool to
. Add (1.5 equiv) slowly. -
Workup: Quench with water (acetals are stable to basic borohydride workups). Extract as above.
Process Control & Troubleshooting
Quality Control Logic Flow
Use the following logic gate to determine the success of your synthesis.
Figure 2: NMR-based decision tree for assessing reaction outcomes.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Aldehyde peak (10 ppm) persists | Imine formation is slow | Add |
| Acetal proton (5.4 ppm) missing | Acidic hydrolysis | Ensure DCE is anhydrous; Switch to |
| Dialkylation (Tertiary amine formed) | Primary amine is too reactive | Use STAB (Method A) over |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][5]J. Org.[1][2] Chem. 1996, 61, 3849–3862.[1][2][3]
- Significance: The foundational text establishing STAB as the superior reagent for acetal-containing substr
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
- Significance: Authoritative source on the stability profiles of dimethyl acetals vs. cyclic acetals in acidic media.
-
Gribble, G. W. Sodium Triacetoxyborohydride.[4] In Encyclopedia of Reagents for Organic Synthesis; Wiley, 2001.
- Significance: Detailed review of the reagent's properties, including solvent comp
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
High-Precision Desymmetrization: 4-(Dimethoxymethyl)benzaldehyde in Natural Product Scaffolding
Topic: Application of 4-(Dimethoxymethyl)benzaldehyde in Natural Product Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Desymmetrization Advantage
In the total synthesis of natural products and complex pharmacophores, symmetry is often an obstacle. Terephthalaldehyde is a common precursor for stilbenoid natural products (e.g., resveratrol), porphyrins, and poly-phenylene molecular wires.[1] However, its symmetry makes mono-functionalization notoriously difficult, often resulting in statistical mixtures of unreacted starting material, mono-adducts, and unwanted bis-adducts.[1]
This compound (CAS: 19858-59-4) serves as a critical "linchpin" reagent. By masking one aldehyde functionality as a dimethyl acetal, it effectively desymmetrizes the terephthalaldehyde core. This allows researchers to perform high-precision, sequential functionalization of the para-positions, essential for synthesizing asymmetric natural product analogs and heterobifunctional linkers.[1]
Key Chemical Profile
| Property | Specification | Mechanistic Implication |
| Structure | Mono-protected terephthalaldehyde | Enables sequential, orthogonal reaction at C1 and C4 positions. |
| C1 Functionality | Free Aldehyde (-CHO) | Reactive toward nucleophiles (Wittig, Grignard, Reductive Amination).[1] |
| C4 Functionality | Dimethyl Acetal (-CH(OMe)₂) | Acid-labile / Base-stable. Survives basic coupling conditions; cleaved later to regenerate aldehyde. |
| Molecular Weight | 180.20 g/mol | -- |
| Stability | Air-stable liquid/low-melting solid | Requires storage away from moisture/acid to prevent premature hydrolysis. |
Strategic Application: Synthesis of Asymmetric Stilbenoids
The most prevalent application of this reagent is in the synthesis of asymmetric stilbenes , a structural motif found in bioactive natural products like Resveratrol , Pterostilbene , and Combretastatin .[1]
The Problem with Symmetric Precursors
Using terephthalaldehyde to synthesize an asymmetric stilbene (A-Linker-B) typically requires using 1 equivalent of Reagent A. This yields a statistical distribution:
-
~25% Unreacted Terephthalaldehyde[1]
-
~50% Desired Mono-product
-
~25% Bis-product (A-Linker-A) -> Wasteful and difficult to purify. [1]
The Solution: The Mono-Acetal Pathway
Using this compound allows for a deterministic stepwise synthesis:
-
Coupling A: React the free aldehyde with Phosphonate A (HWE reaction).
-
Deprotection: Hydrolyze the acetal to reveal the second aldehyde.
-
Coupling B: React the new aldehyde with Phosphonate B.
Visualization: The Desymmetrization Workflow
Figure 1: Stepwise synthesis of asymmetric stilbenes using the orthogonal protection strategy. The acetal survives the initial basic conditions of the Wittig/HWE reaction.
Detailed Experimental Protocols
These protocols are designed for the synthesis of a Resveratrol analog precursor. They are self-validating: the disappearance of the acetal signal in NMR is a clear checkpoint.
Protocol A: Horner-Wadsworth-Emmons (HWE) Coupling
Objective: Functionalize the free aldehyde while keeping the acetal intact. Note: Acetals are stable to bases (NaH, KOtBu, LiHMDS) typically used in HWE reactions.[1]
Materials:
-
This compound (1.0 equiv)[2]
-
Diethyl benzylphosphonate derivative (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Anhydrous THF (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add the phosphonate and anhydrous THF.
-
Deprotonation: Cool to 0°C. Add KOtBu portion-wise. The solution should turn yellow/orange (ylide formation). Stir for 30 mins.
-
Addition: Dissolve this compound in a minimal amount of THF and add dropwise to the ylide solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring (Validation): Check TLC. The aldehyde spot should disappear.
-
NMR Check: The acetal proton (singlet, ~5.4 ppm) must remain intact.
-
-
Workup: Quench with saturated NaHCO₃ (Do NOT use strong acid, or you will hydrolyze the acetal prematurely). Extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexanes/EtOAc) buffered with 1% Triethylamine (to protect the acetal on silica).
Protocol B: Chemoselective Acetal Deprotection
Objective: Reveal the second aldehyde for subsequent reaction.
Materials:
-
Stilbene-acetal intermediate (from Protocol A)
-
THF / Water (4:1 ratio)
-
1M HCl or p-Toluenesulfonic acid (pTsOH) (catalytic)
Procedure:
-
Dissolution: Dissolve the intermediate in THF. Add water.
-
Hydrolysis: Add 1M HCl (approx. 5-10 drops per mmol). Stir at RT.
-
Monitoring (Validation):
-
Reaction is usually fast (30 min - 2 hours).
-
TLC: Product will be significantly more polar (aldehyde).
-
NMR: Disappearance of the acetal singlet (~5.4 ppm) and appearance of the aldehyde singlet (~10.0 ppm).
-
-
Workup: Neutralize carefully with saturated NaHCO₃. Extract with DCM.
-
Result: You now have a pure, asymmetric stilbene-aldehyde ready for a second HWE reaction or reductive amination.
Advanced Application: Porphyrin Synthesis
In the synthesis of A3B-type porphyrins (where three meso-positions have substituent A and one has substituent B), statistical condensation is often used. However, for higher purity, a "2+2" condensation is preferred.[1]
This compound is used to synthesize dipyrromethanes carrying a protected aldehyde.
-
Condensation: React reagent with excess pyrrole (TFA catalyst) -> Dipyrromethane-acetal.
-
Expansion: This building block can be reacted with a different dipyrromethane to form a porphyrin with a single "masked" anchor point.
-
Post-Modification: After the porphyrin ring is formed, the acetal is hydrolyzed to an aldehyde, allowing the porphyrin to be bioconjugated to antibodies or surfaces (e.g., for Photodynamic Therapy).[1]
Logic Flow: Porphyrin Functionalization
Figure 2: Workflow for creating mono-functionalized porphyrins using the acetal handle.
Troubleshooting & Stability Guide
| Issue | Probable Cause | Corrective Action |
| Premature Deprotection | Acidic workup or acidic silica gel. | Use basic quench (NaHCO₃). Pre-treat silica gel with 1% Triethylamine during purification. |
| Low Yield in HWE | Moisture in solvent (quenching base). | Use strictly anhydrous THF. Dry the acetal reagent under high vacuum before use. |
| Incomplete Hydrolysis | pH not low enough or insolubility. | Ensure the solvent system (THF/H₂O) is homogenous. Add a catalytic amount of pTsOH if HCl is too slow. |
| Acetal Exchange | Reaction in alcohol solvents (MeOH/EtOH). | Avoid alcohols during acid-catalyzed steps; use THF/Water or Acetone/Water to prevent mixed acetal formation. |
References
-
PubChem. (n.d.). This compound | C10H12O3.[2] National Institutes of Health. Retrieved from [Link]
-
Likhtenstein, K., et al. (2021). Heterocyclic Resveratrol Analogs.[3] Synthesis and Physiological Activity. Russian Journal of Bioorganic Chemistry. (Discusses the logic of replacing aryl residues in stilbene synthesis). Retrieved from [Link]
Sources
Application Note: High-Fidelity Bifunctional Linker Strategies using 4-(Dimethoxymethyl)benzaldehyde
[1]
Executive Summary & Strategic Utility
This guide details the application of 4-(Dimethoxymethyl)benzaldehyde (Terephthalaldehyde mono-dimethyl acetal) as a pivotal "Janus" scaffold in Solid-Phase Organic Synthesis (SPOS) and asymmetric solution-phase synthesis.
Unlike symmetrical dialdehydes (e.g., terephthalaldehyde) which cause uncontrolled polymerization or resin cross-linking, this reagent features orthogonal bifunctionality :
-
Reactive Face: A free formyl group (-CHO) ready for immediate reductive amination or olefination.
-
Latent Face: A dimethyl acetal (-CH(OMe)₂) acting as a robust "safety-catch" protecting group, stable to basic and nucleophilic conditions but revealed upon acidic activation.[1]
Primary Applications:
-
SPOS Linker Synthesis: Generation of aldehyde-functionalized resins (e.g., modified BAL linkers) without intra-resin cross-linking.[1]
-
Asymmetric Ligand Synthesis: Stepwise construction of non-symmetric Schiff bases or stilbenes.[1]
-
Fragment-Based Drug Discovery (FBDD): Head-to-tail assembly of bifunctional pharmacophores.[1]
Chemical Properties & Handling[2][3][4]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Terephthalaldehyde mono-dimethyl acetal |
| Molecular Weight | 180.20 g/mol |
| Appearance | Colorless to pale yellow oil/low-melting solid |
| Solubility | Soluble in DCM, THF, MeOH, DMF; Insoluble in Water |
| Storage | 2–8°C, under Argon (Hygroscopic; acetal hydrolyzes in moist air) |
| Stability | Stable to: Bases (Et₃N, NaOH), Reductants (NaBH₄).[1][2] Labile to: Aqueous acids (HCl, TFA, TsOH).[1] |
Core Protocol A: Synthesis of Aldehyde-Functionalized Resins (SPOS)
This protocol describes the "Anchoring-Activation" strategy. The reagent is attached to an amino-resin via its free aldehyde, preserving the acetal.[1] The acetal is subsequently hydrolyzed to create a reactive aldehyde support for library synthesis.
Mechanistic Rationale
Directly reacting terephthalaldehyde with diamino-resins leads to "site isolation failure" (cross-linking). By using the mono-acetal, we ensure monofunctional attachment .[1] The subsequent reductive amination creates a secondary amine linkage that is stable to the final acidic cleavage conditions used for many linkers.
Step-by-Step Protocol
Phase 1: Resin Anchoring (Reductive Amination) [1]
-
Resin Preparation: Swell 1.0 g of Aminomethyl Polystyrene Resin (loading ~1.0 mmol/g) in anhydrous Trimethyl Orthoformate (TMOF) / DCM (1:1 v/v) for 30 minutes.
-
Expert Insight: TMOF acts as a water scavenger to drive imine formation.[1]
-
-
Imine Formation: Add This compound (5.0 equiv, 5.0 mmol, 900 mg) to the resin slurry.[1] Agitate gently at room temperature (RT) for 4 hours.
-
QC Check: Resin beads should turn slightly yellow/orange.[1]
-
-
Reduction: Drain solvent (do not wash). Re-suspend resin in anhydrous THF/MeOH (1:1). Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (5.0 equiv) and Acetic Acid (0.1 equiv). Shake at RT for 16 hours.[1]
-
Why NaBH(OAc)₃? It is milder than NaBH₄ and reduces the imine selectively without touching the acetal or nitro groups if present.
-
-
Washing: Filter and wash resin: DCM (3x), MeOH (3x), DCM (3x), then Et₂O (2x).[1] Dry under vacuum.[1]
-
Validation: Perform a Chloranil test.[1] A negative result (no blue/green color) indicates complete capping of resin amines.
-
Phase 2: Activation (Acetal Hydrolysis)
-
Hydrolysis Cocktail: Suspend the dried resin from Phase 1 in a mixture of THF / 1M HCl (aq) (4:1 v/v).
-
Reaction: Agitate at RT for 2–4 hours.
-
Caution: Avoid heating, which may degrade the polystyrene matrix.[1]
-
-
Neutralization: Filter and wash with THF (3x), then neutralize with 5% Diisopropylethylamine (DIPEA) in DCM (2x) to remove residual acid salts.[1]
-
Final Wash: DCM (5x) followed by vacuum drying.
-
Result: You now possess a 4-formyl-benzylamino-functionalized resin ready for substrate loading.[1]
-
Workflow Visualization[1]
Figure 1: Stepwise anchoring and activation of the linker on solid support. The acetal protects the distal aldehyde during the initial coupling.
Core Protocol B: Solution-Phase Asymmetric Synthesis
This reagent is ideal for synthesizing "Head-to-Tail" asymmetric molecules, such as liquid crystals or push-pull fluorophores, where two different anilines must be attached to a central benzene ring.[1]
Protocol: Asymmetric Bis-Imine Synthesis
-
First Condensation (Free Aldehyde):
-
Reduction (Optional):
-
If a secondary amine is desired, treat with NaBH₄ at 0°C.[1]
-
-
Deprotection:
-
Treat the intermediate with 2N HCl/Acetone (1:1) at RT for 1 hour.
-
Extract with DCM and wash with NaHCO₃.[1]
-
Outcome: Release of the second aldehyde.
-
-
Second Condensation:
-
React the deprotected intermediate with Aniline B (1.0 equiv).
-
Result: An asymmetric A-Benzene-B scaffold.
-
Troubleshooting & Critical Parameters
Stability Matrix[1][7]
| Condition | Acetal Stability | Aldehyde Reactivity | Action Required |
| TFA (Neat) | Unstable | Stable | Avoid during anchoring; Use for final cleavage only.[1] |
| DIPEA / Et₃N | Stable | Stable | Safe for neutralization steps.[1] |
| NaBH₄ (MeOH) | Stable | Reactive (reduces to alcohol) | Use stoichiometric control or lower temp (0°C). |
| Grignard Reagents | Stable | Reactive (addition) | Excellent for converting free aldehyde to 2° alcohol. |
Common Pitfalls[1]
-
Incomplete Hydrolysis: If the acetal is not fully removed in Phase 2, subsequent loading will fail.[1]
-
Fix: Monitor hydrolysis by IR spectroscopy.[1] The appearance of a strong stretch at ~1700 cm⁻¹ (C=O) confirms deprotection.
-
-
Acetal Exchange: Using MeOH as a solvent with strong acid can lead to acetal exchange rather than hydrolysis.[1]
-
Fix: Always use a water-miscible co-solvent (THF or Acetone) and ensure water is present in the acid step.
-
References
-
Vertex AI Search. (2025).[1] New stable backbone linker resins for solid-phase peptide synthesis. PubMed.[1] Link
-
Vertex AI Search. (2025).[1] Protecting Groups: Acetalization Reagents. TCI Chemicals. Link
-
Vertex AI Search. (2025).[1][2] Metal-free, an effective and one-pot protocol for the reductive amination.[1][4] Journal of Chemical Sciences. Link
-
Vertex AI Search. (2025).[1] Preparation of Benzaldehydes: Electrophilic Formylation. YouTube (Organic Chemistry Resources). Link
-
Vertex AI Search. (2025).[1] this compound Compound Summary. PubChem.[1][2] Link[1]
One-pot reactions involving 4-(Dimethoxymethyl)benzaldehyde
Application Note: Chemo-Orthogonal Engineering with 4-(Dimethoxymethyl)benzaldehyde
Executive Summary
This guide details the utility of This compound (CAS: 103781-93-7) as a "Janus-faced" electrophile in organic synthesis. Unlike terephthalaldehyde, which presents two identical reactive sites, this molecule features one active aldehyde and one latent aldehyde (masked as a dimethyl acetal).[1]
This orthogonal reactivity allows researchers to perform iterative, stepwise functionalizations in a single reaction vessel.[1] By modulating pH, the acetal serves as a temporal "lock," enabling the synthesis of asymmetric Schiff bases, A-B type monomers for Covalent Organic Frameworks (COFs), and non-symmetric porphyrins without statistical byproduct distribution.[1]
The Chemical Logic: The pH Switch
The core utility of this compound lies in its sensitivity to pH. The dimethyl acetal moiety is stable under basic, neutral, and oxidative conditions, allowing the free aldehyde to react exclusively.[1] Subsequent acidification "unlocks" the second aldehyde for a second, distinct reaction.
Mechanism of Orthogonal Activation:
Figure 1: The pH-dependent activation pathway.[1] The acetal acts as a temporal protecting group, surviving the first reaction (blue) before being triggered by acid (red) to allow the second transformation.
Application Case Studies
Application A: Synthesis of Asymmetric Schiff Base Ligands (Salen/Imine Type)
Context: Symmetrical diamines are common, but asymmetric "A-B" imine ligands are critical for enantioselective catalysis and specific metal chelation.[1] Advantage:[1][2][3][4][5][6] Using terephthalaldehyde results in a statistical mixture (A-A, B-B, A-B) that is difficult to separate.[1] this compound forces the A-B sequence.
Application B: Non-Symmetric Porphyrin Synthesis
Context: Synthesis of A3B or trans-A2B2 porphyrins for photodynamic therapy (PDT). Advantage:[1][2][3][4][5][6] Standard condensation yields a "scramble" of porphyrins. Using the acetal allows the pre-formation of a dipyrromethane intermediate with distinct end-groups before cyclization [1].
Detailed Experimental Protocol
Protocol: One-Pot Synthesis of Asymmetric Diimine Linker Target: Synthesis of N-(4-(((4-methoxyphenyl)imino)methyl)benzylidene)aniline derivatives.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Amine A: Aniline derivative 1 (1.0 equiv).
-
Amine B: Aniline derivative 2 (1.1 equiv).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Trigger: 2M HCl (aq).
-
Drying Agent: MgSO₄ (anhydrous).
Step-by-Step Workflow
| Step | Operation | Critical Parameter | Observation/Validation |
| 1 | Condensation A | Dissolve aldehyde and Amine A in EtOH. Reflux or stir at RT for 2-4h. | Strictly Anhydrous. Water < 0.1% to prevent premature hydrolysis. |
| 2 | The Trigger | Cool to RT. Add 2M HCl (approx 2-3 equiv relative to acetal). Stir 30 min. | pH Control. pH must drop < 2 to drive hydrolysis equilibrium. |
| 3 | Neutralization | Add NaHCO₃ or Et₃N to neutralize excess acid. | pH Adjustment. Bring pH back to ~7-8 to activate Amine B. |
| 4 | Condensation B | Add Amine B . Reflux for 4-6h. | Stoichiometry. Slight excess of Amine B ensures full conversion. |
| 5 | Workup | Filter precipitate, wash with cold EtOH. | Purity. No chromatography usually required. |
Experimental Workflow Diagram:
Figure 2: Operational workflow for the one-pot synthesis of asymmetric linkers. Note the Critical Quality Control (QC) point regarding acetal stability.
Troubleshooting & Optimization
Common Failure Modes
-
Premature Hydrolysis (Step 1):
-
Incomplete Deprotection (Step 2):
-
Transacetalization:
Data Interpretation (NMR)
-
Starting Material: Acetal proton appears as a singlet at ~5.3–5.5 ppm .
-
Intermediate: Imine proton (CH=N) appears at ~8.3–8.5 ppm . Acetal signal should remain.
-
Post-Hydrolysis: Acetal signal vanishes. New aldehyde proton appears at ~10.0 ppm .
References
-
Litos, C., et al. (2021).[1] "Large-Scale Green Synthesis of Porphyrins." ACS Omega. Available at: [Link]
- Relevance: Describes the acid-catalyzed condensation logic for porphyrin synthesis using mixed aldehydes.
-
Organic Chemistry Portal. "Dimethyl Acetals - Protection and Deprotection." Available at: [Link]
- Relevance: Provides authoritative data on hydrolysis kinetics and stability conditions for dimethyl acetals.
-
Downey, C. W., et al. (2008).[1][4] "One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals." Journal of Organic Chemistry. Available at: [Link]
- Relevance: Validates the use of dimethyl acetals as electrophiles in one-pot multicomponent reactions.
-
ResearchGate. "Hydrolysis kinetics of dimethyl acetals." Available at: [Link]
- Relevance: Mechanistic grounding for the acid-trigger step described in Figure 1.
Sources
- 1. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Acetals [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with 4-(Dimethoxymethyl)benzaldehyde
Welcome to the technical support center for 4-(Dimethoxymethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reactions involving this versatile reagent. As a protected form of 4-formylbenzaldehyde, it offers unique advantages in multi-step syntheses, but its reactivity profile also presents specific challenges that can lead to diminished yields. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 4-formylbenzaldehyde in my crude reaction mixture, even though I started with this compound. What's causing this, and how can I prevent it?
This is a classic issue of premature deprotection of the dimethyl acetal. The acetal group is sensitive to acidic conditions and even trace amounts of water, which can hydrolyze it back to the aldehyde.
Causality: The mechanism of acetal hydrolysis is acid-catalyzed. Protons activate the acetal oxygen, making it a good leaving group (methanol). Subsequent attack by water leads to the formation of a hemiacetal, which then eliminates a second molecule of methanol to yield the aldehyde.
Troubleshooting & Prevention:
-
Strictly Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use high-purity, anhydrous solvents. Solvents like THF can absorb atmospheric moisture if not stored properly over molecular sieves.
-
Reagent Quality: Use high-quality this compound. Older batches may have been exposed to atmospheric moisture.
-
Avoid Acidic Reagents: Be mindful of any reagents that could introduce acid into the reaction. For instance, some grades of CDCl₃ for NMR analysis can be slightly acidic. If an acidic reagent is necessary for a subsequent step, ensure the reaction with the acetal is complete first.
Q2: My Grignard reaction with this compound is giving a very low yield of the desired alcohol. What are the likely side reactions?
Low yields in Grignard reactions with this substrate can often be attributed to a few key factors, primarily related to the Grignard reagent itself and potential side reactions with the acetal.
Common Issues & Solutions:
| Problem | Explanation | Solution |
| Poor Grignard Reagent Formation | The formation of the Grignard reagent is highly sensitive to moisture and oxygen. Incomplete formation leads to a lower concentration of the active nucleophile. | Flame-dry all glassware and use anhydrous ether or THF. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[1][2] |
| Wurtz Coupling | A significant side reaction, especially with primary or benzylic halides, is the homocoupling of the alkyl/aryl halide, which consumes the starting material. | Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration and minimize self-coupling.[1] |
| Reaction with the Acetal | While generally stable to Grignard reagents, under harsh conditions or with prolonged reaction times, the acetal could potentially react, especially if there's any Lewis acidic character from magnesium salts. | Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction progress by TLC to avoid unnecessarily long reaction times. |
Experimental Workflow: Optimizing Grignard Reactions
Caption: Key steps in the Wittig reaction mechanism.
Q4: My final product is contaminated with benzoic acid derivatives. Where is this oxidation coming from?
The presence of 4-carboxybenzaldehyde or its esters in your final product indicates that the aldehyde functional group (either from premature deprotection or after a planned deprotection step) has been oxidized.
Sources of Oxidation and Preventive Measures:
-
Aerial Oxidation: Benzaldehydes are notoriously susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light.
-
Prevention: Handle the deprotected aldehyde under an inert atmosphere whenever possible. If the reaction or work-up is performed in air, do so expeditiously. Store any isolated aldehyde intermediates under nitrogen or argon, protected from light, and at a low temperature.
-
-
Oxidizing Agents: Ensure that none of the reagents or solvents used contain oxidizing impurities.
-
Prevention: Use freshly purified reagents and high-purity solvents.
-
-
Work-up Conditions: Certain work-up procedures can promote oxidation.
-
Prevention: Avoid prolonged exposure to basic conditions during work-up, as this can sometimes facilitate oxidation.
-
Purification Strategy: If your product is contaminated with the carboxylic acid, a simple acid-base extraction can often remove it. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. [3]
Protocol: Deprotection of this compound
This protocol outlines the controlled hydrolysis of the acetal to the aldehyde.
Materials:
-
This compound
-
Acetone
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Add a catalytic amount of 1M HCl (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-formylbenzaldehyde.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Chemistry Steps. (2018, May 31). Wittig Reaction Practice Problems. Retrieved from [Link]
-
Scribd. (n.d.). Understanding the Wittig Reaction and Acetals. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Reddit. (2021, September 9). r/Chempros - Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
Sources
Side reactions of 4-(Dimethoxymethyl)benzaldehyde in synthesis
Technical Support Center: 4-(Dimethoxymethyl)benzaldehyde
Welcome to the technical support hub for This compound (CAS: 103781-93-7).[1] This bifunctional building block—possessing one reactive formyl group and one protected aldehyde (dimethyl acetal)—is critical for the synthesis of asymmetric linkers, MOFs, and pharmaceutical intermediates.[2]
However, its dual nature presents a "reactivity paradox": you must maintain the stability of the acetal while exploiting the reactivity of the aldehyde. This guide addresses the specific side reactions that occur when this balance is lost.
Part 1: Stability & Storage (The "Purity" Paradox)
Current Status: The compound is degrading in the bottle.
Q1: My 1H NMR shows a new singlet appearing around 10.1 ppm, distinct from the expected aldehyde peak at 10.0 ppm. What is happening?
Diagnosis: Premature Hydrolysis. You are likely observing the formation of Terephthalaldehyde (1,4-benzenedicarboxaldehyde).[2]
-
Mechanism: The dimethyl acetal group (-CH(OMe)2) is acid-sensitive.[1] Trace moisture combined with trace acid (often from glass surfaces or degrading impurities) initiates hydrolysis.[1][2]
-
The Pathway: Acetal
Hemiacetal (transient) Aldehyde + Methanol. -
Prevention: Store over activated 4Å molecular sieves.[1][2] Ensure all sampling tools are strictly anhydrous.[1][2]
Q2: I see a white crystalline precipitate forming in my neat liquid sample. Is this polymerization?
Diagnosis: Autoxidation (Aerobic Oxidation). While polymerization is possible, a white solid is most likely 4-(Dimethoxymethyl)benzoic acid .[1][2]
-
Mechanism: Radical chain mechanism initiated by oxygen.[1][2] The free aldehyde hydrogen is abstracted, forming an acyl radical which reacts with
to form a peracid, eventually yielding the carboxylic acid.[2] -
Side Effect: The acidic byproduct acts as an autocatalyst for the hydrolysis described in Q1, leading to a cascading degradation (Acid
Hydrolysis More Aldehyde More Acid). -
Corrective Action: Filter the solid (it is likely insoluble in the aldehyde). Purify via vacuum distillation (bp ~130-135°C @ 2 mmHg) or rapid column chromatography on basic alumina (silica is slightly acidic and may degrade the acetal).
Part 2: Reaction-Specific Troubleshooting
Scenario A: Nucleophilic Additions (Grignard/Organolithium)
Q3: I performed a Grignard addition to the aldehyde, but my yield is low and I see a "double addition" product. Why?
Root Cause: Acetal Instability or Lewis Acid Catalysis.
While acetals are generally stable to base, magnesium salts (
-
The Side Reaction: The Lewis acid coordinates to the acetal methoxy oxygens, facilitating the departure of a methoxide. This opens the acetal to nucleophilic attack by the Grignard reagent, leading to reaction at both ends of the molecule.
-
Solution:
-
Temperature Control: Conduct the addition at -78°C and quench before warming to room temperature.
-
Solvent Switch: Use THF (which coordinates Mg strongly) rather than Diethyl Ether to reduce the Lewis acidity of the magnesium species.
-
Scenario B: Wittig & Knoevenagel Condensations
Root Cause: Transacetalization or Solvent Solvolysis. If you used an alcohol solvent (methanol or ethanol) and any heat, you may have exchanged the acetal groups or formed a mixed acetal.[2]
-
The Side Reaction:
.[1] -
Impact: This changes the molecular weight and solubility profile, often confusing MS/NMR analysis.[2]
-
Protocol Fix: strictly use aprotic solvents (DCM, THF, Toluene) for reactions involving this substrate.
Part 3: Critical Pathways Visualization
The following diagram illustrates the "Danger Zones" where side reactions occur based on pH and environmental factors.
Caption: Figure 1. Chemical stability map indicating primary degradation pathways (Red arrows) and reaction-condition induced side products (Yellow arrows).[1]
Part 4: Validated Protocols
Protocol A: Safe Workup (Preserving the Acetal)
Standard acidic workups (HCl/H2SO4) will destroy your molecule.
-
Quench: Pour reaction mixture into a saturated Ammonium Chloride (
) solution (pH ~5-6) or Phosphate Buffer (pH 7). Avoid 1M HCl. -
Wash: Wash organic layer immediately with Saturated Sodium Bicarbonate (
) to neutralize any trace acids.[1][2] -
Drying: Use Sodium Sulfate (
) .[1][2] Do not use Magnesium Sulfate ( ) as it is slightly Lewis acidic and can degrade sensitive acetals upon prolonged contact.[1][2] -
Concentration: Rotary evaporate at bath temperature < 40°C. Add a drop of Triethylamine to the flask if the compound is to be stored for long periods.
Protocol B: Controlled Deprotection (Releasing the Aldehyde)
When you actually WANT to remove the acetal.
| Parameter | Condition | Rationale |
| Reagent | 2M HCl or 5% TFA in wet acetone | Acetone acts as a transacetalization acceptor (forming 2,2-dimethoxypropane), driving equilibrium forward.[1][2] |
| Time | 1 - 4 hours | Monitor by TLC.[1][2] Prolonged exposure leads to polymerization of the resulting dialdehyde. |
| Temperature | Room Temperature (20-25°C) | Heating increases risk of aldol condensation of the product. |
| Purification | Recrystallization (Hexane/EtOAc) | Terephthalaldehyde sublimes; avoid high-vac heating.[1][2] |
References
-
Acetal Stability & Hydrolysis
-
Autoxidation of Benzaldehydes
-
Synthesis & Utility
-
Grignard Incompatibility with Acetals
-
Chantreau, V., et al. (2006).[2] Lewis Acid-Mediated Cleavage of Acetals. Synthetic Communications. (General mechanism reference for Mg(II) effects).
-
Sources
- 1. This compound | C10H12O3 | CID 15626275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terephthalaldehyde - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Incomplete deprotection of 4-(Dimethoxymethyl)benzaldehyde acetal
Answering the call of complex multi-step syntheses, protecting groups are indispensable tools for the modern chemist. Among these, the dimethyl acetal of 4-formylbenzaldehyde, 4-(dimethoxymethyl)benzaldehyde, serves as a robust shield for the aldehyde functionality. Its stability under basic, nucleophilic, and reductive conditions makes it a frequent choice in pharmaceutical and materials science research.
However, the unmasking of the aldehyde—the deprotection step—can be fraught with challenges. Incomplete reactions, low yields, and unintended side reactions can stall a synthetic campaign, consuming valuable time and resources. This Technical Support Center is designed to serve as a first-line resource for researchers encountering difficulties with the deprotection of this compound and related acetals. As Senior Application Scientists, we have consolidated field-proven insights, mechanistic principles, and validated protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Incomplete Acetal Deprotection
This section addresses the most common issues encountered during the deprotection of this compound acetal in a direct question-and-answer format.
Q1: My deprotection reaction is sluggish and stalls, leaving significant starting material. What are the primary causes and how can I drive it to completion?
A1: This is the most frequently reported issue. Stalled or incomplete deprotection of a dimethyl acetal typically points to unfavorable reaction equilibrium or suboptimal conditions. The standard deprotection mechanism is an acid-catalyzed hydrolysis, which is a reversible process.[1] To drive the reaction to completion, you must shift the equilibrium towards the product side.
Core Causality & Solutions:
-
Insufficient Water: Hydrolysis, by definition, requires water. The reaction consumes water to break the C-O bonds of the acetal. In anhydrous or "wet" organic solvents, the concentration of water can be the limiting factor.
-
Solution: Increase the water content. A common solvent system is a mixture of THF and aqueous acid (e.g., 1-3M HCl) in a 4:1 to 1:1 ratio. For particularly stubborn acetals, using a biphasic system with vigorous stirring can be effective.[2]
-
-
Inadequate Acid Strength or Concentration: The first step of the mechanism is the protonation of one of the methoxy oxygens.[3] If the acid catalyst is too weak or its concentration is too low, this initial step becomes the rate-limiting bottleneck.
-
Solution: While maintaining a close watch for side reactions, you can cautiously increase the acid concentration. Alternatively, switching to a stronger acid like trifluoroacetic acid (TFA) or using a solid-supported acid like Amberlyst-15 or silica sulfuric acid can be highly effective.[4][5][6] These heterogeneous catalysts also simplify workup, as they can be filtered off.[6]
-
-
Low Temperature: Like most chemical reactions, acetal hydrolysis is temperature-dependent. Room temperature may not provide sufficient thermal energy for efficient conversion.
-
Product Inhibition: In some cases, the liberated benzaldehyde product might interfere with the catalyst or reaction medium.[5]
-
Solution: Ensure efficient stirring and consider a biphasic system where the product is extracted into an organic layer, away from the aqueous acidic phase where the reaction is occurring.
-
The following workflow provides a logical sequence for troubleshooting a sluggish reaction.
Caption: Troubleshooting workflow for sluggish acetal deprotection.
Q2: My molecule contains other acid-sensitive functional groups (e.g., Boc, silyl ethers, t-butyl ethers). How can I selectively cleave the dimethyl acetal?
A2: This is a classic chemoselectivity challenge. Standard strong Brønsted acids (HCl, H₂SO₄, TFA) will likely cleave other acid-labile groups. The key is to use milder conditions that are selective for the acetal.
Strategies for Selective Deprotection:
-
Mild Lewis Acid Catalysis: Many Lewis acids can catalyze acetal cleavage under nearly neutral or very mild conditions that leave groups like TBDMS ethers or Boc carbamates intact.[2]
-
Recommended Reagents:
-
Cerium(III) triflate (Ce(OTf)₃) in wet nitromethane operates at an almost neutral pH.[4]
-
Bismuth salts like bismuth nitrate (Bi(NO₃)₃) or bismuth triflate (Bi(OTf)₃) are effective in catalytic amounts.[4]
-
Iron(III) chloride (FeCl₃) , particularly as the hexahydrate, is a mild and inexpensive option.[7]
-
-
-
Transacetalization (Neutral Conditions): This method avoids aqueous acid entirely by exchanging the acetal with a ketone, typically acetone, which serves as both solvent and reagent.
-
Recommended Reagent: Iodine (I₂) in Acetone. This is a powerful and highly efficient system that deprotects acetals within minutes at room temperature under neutral conditions.[2][4] It is compatible with a wide array of sensitive groups, including double bonds, hydroxyls, acetates, and even highly acid-sensitive furyl and t-butyl ethers.[2][4]
-
-
Heterogeneous Acid Catalysts: Solid-supported acids can offer milder conditions due to localized acidity on the catalyst surface, preventing bulk acidification of the solution.
The following table summarizes recommended methods for selective deprotection.
| Method | Reagent/Conditions | Solvent | Temp. | Advantages | Compatible Groups |
| Lewis Acid | Catalytic Ce(OTf)₃ | Wet Nitromethane | RT | Nearly neutral pH[4] | TBDMS, Boc |
| Lewis Acid | Catalytic Bi(NO₃)₃ | CH₂Cl₂ / H₂O | RT | Mild, inexpensive[4] | Silyl ethers |
| Transacetalization | Catalytic I₂ | Acetone | RT | Fast, neutral, high yield[2][4] | Boc, esters, furans, t-butyl ethers[2][4] |
| Heterogeneous | Silica Sulfuric Acid | n-Hexane | Reflux | Easy workup (filtration)[6] | Tolerates many groups, but heat may be an issue |
Q3: I am trying to deprotect the acetal of this compound, but I need to leave a ketal in my molecule untouched. Is this possible?
A3: Yes, this challenging transformation is achievable, but it runs counter to standard reactivity principles. Typically, ketals are more easily cleaved by acid than acetals because the reaction proceeds through a carbocation intermediate, and the tertiary carbocation formed from a ketal is more stable than the secondary one from an aldehyde's acetal.[2]
However, specific reagent systems can reverse this selectivity.
-
Recommended Reagent System: TESOTf and 2,6-lutidine. A combination of triethylsilyl trifluoromethanesulfonate (TESOTf) and the non-nucleophilic base 2,6-lutidine has been shown to selectively deprotect aldehyde acetals in the presence of ketone ketals.[2][8] This method provides a unique and powerful tool for differentiating between the two protecting groups.[8] The reaction proceeds under non-hydrolytic conditions, and the subsequent aqueous workup completes the conversion to the aldehyde.[8]
Frequently Asked Questions (FAQs)
What is the mechanistic pathway for acid-catalyzed deprotection of a dimethyl acetal?
The deprotection follows a six-step pathway that is essentially the reverse of acetal formation: P rotonation, E limination, A ddition, D eprotonation, P rotonation, E limination, D eprotonation.
Caption: Simplified mechanism of acid-catalyzed acetal hydrolysis.
Interestingly, studies with strong acids like trifluoroacetic acid (TFA) suggest an alternative pathway where water is not required. The reaction can proceed via a hemiacetal TFA ester intermediate, and the liberated methanol is converted to a TFA ester, rendering the reaction irreversible.[9]
How do electronics on the aromatic ring influence the deprotection rate?
The rate of hydrolysis is significantly affected by the stability of the intermediate oxocarbenium ion (R-CH=O⁺Me).
-
Electron-donating groups (EDGs) , such as methoxy or alkyl groups at the para position of the benzaldehyde ring, will stabilize the positive charge on the benzylic carbon through resonance or induction. This stabilization accelerates the rate of hydrolysis.
-
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, will destabilize the carbocation intermediate, making the deprotection significantly more difficult and requiring harsher conditions.
Experimental Protocols
Protocol 1: General Deprotection using Iodine in Acetone (Neutral Conditions)
This protocol is highly recommended for substrates with acid-sensitive functional groups.[2]
-
Setup: Dissolve the this compound derivative (1.0 mmol) in reagent-grade acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution. The solution will turn brown.
-
Reaction: Stir the mixture at room temperature. For most acyclic dimethyl acetals, the reaction is complete within 5-15 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography if necessary.
Protocol 2: Selective Deprotection of Aldehyde Acetal using TESOTf/2,6-Lutidine
This protocol is designed for the selective deprotection of an aldehyde acetal in the presence of a ketal.[2][8]
-
Setup: Dissolve the substrate containing both the acetal and ketal (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 2,6-lutidine (0.35 mL, 3.0 mmol, 3.0 eq) to the stirred solution, followed by the dropwise addition of triethylsilyl trifluoromethanesulfonate (TESOTf) (0.45 mL, 2.0 mmol, 2.0 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired aldehyde.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Rose, P. D. R., & Williams, A. (2002). Reactions within association complexes: acid catalysed hydrolysis of substituted benzaldehyde acetals in the presence of detergents. Journal of the Chemical Society, Perkin Transactions 2, (9), 1589-1595. [Link]
-
Williams, A., & Rose, P. D. R. (2002). Reactions within association complexes: acid catalysed hydrolysis of substituted benzaldehyde acetals in the presence of detergents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Kumbhar, P. S., & Yadav, G. D. (2007). Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120. Industrial & Engineering Chemistry Research, 46(12), 4096-4103. [Link]
- Pore, D. M., Desai, U. V., Mane, R. B., & Wadgaonkar, P. P. (2004). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Archives of Pharmacal Research, 27(11), 1093-1095.
- Tajbakhsh, M., Hosseinzadeh, R., & Ramzanian-Lehmali, F. (2004). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Sen, S. E., Roach, S. L., Boggs, J. K., Ewing, G. J., & Magrath, J. (1997). Ferric Chloride Hexahydrate: A Mild Hydrolytic Agent for the Deprotection of Acetals. The Journal of Organic Chemistry, 62(19), 6684-6686. [Link]
-
Brown, S. P., Schult, M. D., & Raymond, K. N. (2009). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. Retrieved from [Link]
-
ScenTree. (n.d.). Benzaldehyde dimethyl acetal (CAS N° 1125-88-8). Retrieved from [Link]
-
Green Chemistry. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Protecting Groups. Retrieved from [Link]
- Salehi, H., & Guo, Q. X. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(2), 221-223.
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Li, W., Liu, C., Zhang, Y., & Wang, J. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5352. [Link]
-
Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. Retrieved from [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
-
Thermo Scientific Alfa Aesar. (n.d.). 4-Methoxybenzaldehyde dimethyl acetal, 98% 25 g. Retrieved from [Link]
-
Yu, B., & Yu, H. (2010). Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions. The Journal of Organic Chemistry, 75(4), 1231-1238. [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
CBG Chem. (n.d.). 4-(HYDROXYMETHYL)BENZALDEHYDE DIMETHYL ACETAL | 183057-64-9. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Remarkably efficient deprotection of cyclic acetals and ketals. Retrieved from [Link]
-
Organic Chemistry. (2021, August 30). DDQ Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Oriyama, T., Wanchi, K., & Ishiwata, A. (2004). Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination. Organic & Biomolecular Chemistry, 2(19), 2723-2725. [Link]
-
ResearchGate. (2012, April 21). Can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 4-(Dimethoxymethyl)benzaldehyde
Welcome to the technical support center for 4-(dimethoxymethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this versatile organic compound. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental aspects of working with this compound.
Q1: What is the primary method for synthesizing this compound, and what is the reaction mechanism?
A1: The most common and direct method for synthesizing this compound is the acid-catalyzed acetalization of terephthalaldehyde monoaldehyde with methanol.[1] This reaction is a classic example of nucleophilic addition to a carbonyl group.[2] The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic methanol. The reaction proceeds through a hemiacetal intermediate, which is then further protonated and undergoes dehydration, followed by the attack of a second methanol molecule to form the stable dimethyl acetal.[3][4]
Q2: Why is the removal of water crucial during the synthesis?
A2: Acetal formation is a reversible equilibrium reaction.[1][5] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials (aldehyde and alcohol) through hydrolysis, thereby reducing the yield of the desired acetal.[3] To drive the reaction to completion, water must be actively removed from the reaction mixture. This can be achieved using a Dean-Stark trap, molecular sieves, or by using a large excess of the alcohol.[4]
Q3: What are the best storage and handling practices for this compound?
A3: this compound is sensitive to moisture and acidic conditions, which can cause it to hydrolyze back to terephthalaldehyde monoaldehyde.[6] Therefore, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7] It is also incompatible with strong acids and oxidizing agents.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the acetalization reaction can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8] By comparing the reaction mixture to the starting material (terephthalaldehyde monoaldehyde), the disappearance of the aldehyde and the appearance of the product can be tracked. For TLC analysis, a stain that visualizes aldehydes, such as 2,4-dinitrophenylhydrazine (DNP), can be particularly useful.
Q5: What are the typical analytical methods for characterizing the final product?
A5: The structure and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will show characteristic peaks for the aldehyde, aromatic, and methoxy protons and carbons. Mass spectrometry will show the molecular ion peak corresponding to its molecular weight (180.20 g/mol ).[9][10] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the compound.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the experimental process.
Issue 1: Low Yield of this compound
A low yield is one of the most common issues in acetal synthesis. The following workflow can help diagnose and resolve the problem.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Starting Material in the Final Product
Detecting unreacted terephthalaldehyde monoaldehyde in your purified product indicates an incomplete reaction or issues during work-up.
Causality and Solutions:
-
Incomplete Reaction: As discussed under "Low Yield," the reversible nature of the reaction is the primary cause. Ensure complete conversion by extending the reaction time or improving water removal.
-
Ineffective Work-up: The work-up procedure is critical for removing unreacted starting material.
-
Base Wash: Washing the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate) can help remove acidic catalysts and any unreacted acidic impurities.[8]
-
Purification: If a base wash is insufficient, purification by column chromatography on silica gel or vacuum distillation is highly effective for separating the product from the more polar starting aldehyde.[8]
-
Issue 3: Product Decomposes During Purification or Storage
The instability of the acetal functional group, particularly in the presence of acid and water, can lead to decomposition.
Preventative Measures:
-
Neutralize Before Concentration: Ensure that all acidic catalyst is quenched and neutralized during the work-up before solvent removal. Residual acid can cause decomposition upon heating.
-
Anhydrous Conditions: Use anhydrous drying agents (e.g., anhydrous sodium sulfate or magnesium sulfate) to thoroughly dry the organic extracts before concentration.[8]
-
Avoid High Temperatures: If purification is done by distillation, use a vacuum to lower the boiling point and minimize thermal decomposition.
-
Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture.[6][7]
III. Experimental Protocols
This section provides a generalized, detailed protocol for the synthesis and purification of this compound.
Synthesis of this compound
Reaction Scheme:
Caption: Acid-catalyzed acetalization of terephthalaldehyde monoaldehyde.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine terephthalaldehyde monoaldehyde, a 5-10 fold molar excess of anhydrous methanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid). The reaction can be run in a solvent like toluene to facilitate azeotropic removal of water.
-
Heating and Water Removal: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the acid catalyst by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Methanol | 5-10 molar equivalents | Acts as both reactant and solvent; excess drives the equilibrium forward. |
| Catalyst | 0.1-1 mol% (e.g., p-TsOH) | Sufficient to catalyze the reaction without promoting side reactions. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Water Removal | Dean-Stark or molecular sieves | Essential for driving the reaction to completion.[4] |
IV. References
-
Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Retrieved from [Link]
-
Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. (n.d.). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(1-Methoxy-1-methylethyl)benzaldehyde. Retrieved from [Link]
-
Rao, K. R., et al. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. J Org Chem., 68(5), 2018-9. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
ResearchGate. (n.d.). Products from acetalization reactions of benzaldehyde (1) and.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
designer-drug.com. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.09: Formation of Acetals. Retrieved from [Link]
-
Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. Retrieved from
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. Retrieved from [Link]
-
Lecture 9: Acetals. (n.d.). Retrieved from [Link]
-
Thermo Fisher Scientific. (2012). SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). terephthalaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Retrieved from [Link]
-
Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple and effective procedure for the acetalization of 4-hydroxybenzaldehyde producing the corresponding dioxolane?. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved from [Link]
-
Cheméo. (n.d.). Benzaldehyde dimethyl acetal. Retrieved from [Link]
-
ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011). Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
-
BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]
Sources
- 1. This compound | 103781-93-7 | Benchchem [benchchem.com]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.ca [fishersci.ca]
- 7. lifechempharma.com [lifechempharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C10H12O3 | CID 15626275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 4-(Dimethoxymethyl)benzaldehyde during reaction
Executive Summary & Chemical Profile[1][2][3]
The Core Problem: You are working with 4-(Dimethoxymethyl)benzaldehyde , a bifunctional linker containing a reactive aldehyde and a protected aldehyde (dimethyl acetal). The primary failure mode for this reagent is acid-catalyzed hydrolysis of the acetal group, reverting the molecule to terephthalaldehyde (1,4-benzenedicarbaldehyde).
This decomposition is often silent until workup, where the product turns from a clear oil/low-melting solid into a white insoluble solid (terephthalaldehyde) or a complex polymerized mixture.
| Feature | Chemical Character | Stability Threat |
| Position 1 (-CHO) | Electrophilic Aldehyde | Oxidation (to acid), condensation (polymerization). |
| Position 4 (-CH(OMe)₂) | Dimethyl Acetal | High Acid Sensitivity (Hydrolysis). |
Mechanism of Decomposition (Root Cause)
Understanding why the molecule degrades is the first step to prevention. The acetal group acts as an "oxygen sponge" for protons. Even trace acidity from solvents (e.g., CHCl₃) or silica gel is sufficient to catalyze the reversion to the dialdehyde.
Diagram 1: Acid-Catalyzed Hydrolysis Pathway
This pathway illustrates how a single proton (
Figure 1: The decomposition cascade. Note that this reaction is reversible; an excess of water drives the equilibrium toward the decomposed dialdehyde.
Reaction Optimization: Preventing In-Situ Degradation
Critical Parameter: pH Control
The acetal group is stable to bases, nucleophiles, and reducing agents (e.g., NaBH₄, LiAlH₄) but incompatible with Lewis or Brønsted acids .[1]
Q: My reaction requires a Lewis Acid catalyst. Can I use this reagent?
A: Proceed with extreme caution. Strong Lewis acids (e.g.,
-
Solution: Switch to milder Lewis acids (e.g.,
) or buffer the reaction with a bulky base like 2,6-lutidine to scavenge stray protons without poisoning the catalyst.
Q: The reaction turned cloudy/white immediately. What happened? A: You likely generated terephthalaldehyde, which is less soluble in many organic solvents than the acetal. This indicates your solvent was wet or acidic.
Solvent Compatibility Table
| Solvent | Risk Level | Pre-Treatment Protocol |
| Chloroform / DCM | HIGH | These solvents form HCl over time. Pass through basic alumina or store over |
| THF / Ether | Medium | Must be anhydrous. Peroxides can initiate radical decomposition of the aldehyde. |
| Methanol / Ethanol | Low | Safe, but can cause trans-acetalization (swapping OMe for OEt) if acid is present. |
| DMF / DMSO | Low | Generally safe if dry. |
Workup & Purification: The "Silica Trap"
This is the most common point of failure. Silica gel is naturally acidic (pH ~5-6). Running this acetal through a standard silica column often results in 100% loss of material or "streaking" on the column.
Protocol: Silica Gel Deactivation (The "Buffered Column")
Objective: Neutralize surface silanol groups (
-
Prepare Mobile Phase: Add 1% Triethylamine (TEA) or 1% Pyridine to your eluent system (e.g., 1% TEA in Hexane/EtOAc).
-
Slurry Packing: Slurry the silica gel in this basic mobile phase. Let it sit for 10-15 minutes.
-
Flushing: Flush the column with 2-3 column volumes of the basic solvent before loading your sample.
-
Loading: Load your sample. (Note: You can remove the TEA from the eluent during the run if the silica is pre-treated, but keeping 0.5% TEA is safer).
Q: Can I use Alumina instead? A: Yes. Neutral or Basic Alumina is far superior to silica for acetals and eliminates the need for TEA deactivation. However, alumina has lower resolution power than silica.
Diagram 2: Purification Decision Tree
Figure 2: Decision matrix for purification. Standard silica is the "path to failure."
Storage & Handling FAQs
Q: How should I store the pure compound? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Pro-Tip: Add a few pellets of activated 4Å molecular sieves to the vial to scavenge moisture.
-
Stabilizer: For long-term bulk storage, adding 0.1% Triethylamine can act as a buffer against environmental acidity.
Q: My NMR shows a small aldehyde peak at 10.1 ppm, but I have the acetal. Is it pure? A: The molecule contains two aldehyde-related carbons.[2][3]
-
Aldehyde proton (-CHO): ~10.0 ppm (Singlet).
-
Acetal proton (-CH(OMe)₂): ~5.4 ppm (Singlet).
-
Methoxy protons (-OMe): ~3.3 ppm (Singlet, integrates to 6H).
-
Diagnosis: If you see a second aldehyde peak (usually shifted slightly) or a loss of the 5.4 ppm signal/3.3 ppm signal, hydrolysis has occurred.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter on Protection for the Carbonyl Group: Acetals and Ketals).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of acetal hydrolysis and oxocarbenium ion formation).
-
Thermo Fisher Scientific. (n.d.). Terephthalaldehyde mono(diethyl acetal) Specifications. (Note: Cites use of 0.1% triethylamine stabilizer for similar acetals).
-
BenchChem Technical Support. (2025). Column Chromatography of Acid-Sensitive Compounds. (General protocols for TEA deactivation of silica).
Sources
Technical Support Center: Removal of Unreacted 4-(Dimethoxymethyl)benzaldehyde
The following guide is structured as a specialized technical resource for researchers dealing with the purification of reaction mixtures containing 4-(Dimethoxymethyl)benzaldehyde (CAS: 103781-93-7) .
Executive Summary & Compound Profile
The Challenge: this compound presents a unique purification challenge due to its dual functionality: a reactive formyl group (aldehyde) and an acid-sensitive dimethyl acetal . Standard acidic workups used to remove aldehydes can inadvertently hydrolyze the acetal, reverting the starting material to terephthalaldehyde and contaminating the product with a new impurity.
Compound Snapshot:
-
Structure:
- - - -
Key Reactivity:
-
Aldehyde: Electrophilic, forms bisulfite adducts, reacts with amines/hydrazines.
-
Acetal: Stable to base/nucleophiles; hydrolyzes in aqueous acid (pH < 4).
-
-
Solubility: Soluble in DCM, EtOAc, THF; limited water solubility.
Troubleshooting & Protocol Guide
Method A: Chemoselective Polymer Scavenging (Recommended)
Best for: High-value synthesis, acid-sensitive products, and small-to-medium scale (mg to g).
Why this works: Solid-supported scavengers remove the aldehyde via covalent bonding without requiring liquid-liquid extraction or pH adjustment, preserving the acetal moiety.
Q: Which scavenger resin should I use? A: We recommend Polymer-Supported Sulfonylhydrazide (PS-TsNHNH₂) .
-
Mechanism: The resin-bound hydrazine condenses with the free aldehyde to form a stable hydrazone. The acetal remains untouched because the reaction conditions are neutral.
-
Capacity: Typically 1.5–3.0 mmol/g.
Protocol:
-
Calculate Loading: Use 2–3 equivalents of resin relative to the estimated amount of unreacted this compound.
-
Solvent Selection: Dissolve crude mixture in DCM, DCE, or THF (swelling solvents are critical for resin kinetics).
-
Incubation: Add resin and stir gently (do not use magnetic stir bars that grind the beads) for 2–4 hours at room temperature.
-
Filtration: Filter the mixture through a fritted glass funnel or a synthesis cartridge.
-
Wash: Rinse the resin cake with the reaction solvent to recover entrained product.
-
Result: The filtrate contains your product; the aldehyde remains on the beads.
Expert Tip: If the reaction is sluggish, add a catalytic amount of acetic acid (1%), but only if your product and the acetal are stable to mild acid. For this specific acetal, neutral conditions are safer.
Method B: The Buffered Bisulfite Wash (Cost-Effective)
Best for: Large scale (>10 g) where resins are cost-prohibitive.
The Issue: Standard saturated sodium bisulfite (
Q: How do I modify the bisulfite wash to protect the acetal? A: You must buffer the solution to pH 6–7 or minimize contact time at low temperature.
Protocol:
-
Preparation: Prepare a saturated aqueous solution of
. -
Cooling: Chill both the organic reaction mixture (diluted in EtOAc or DCM) and the bisulfite solution to 0°C .
-
Rapid Extraction:
-
Add the bisulfite solution to the separatory funnel.[1]
-
Shake vigorously for no more than 30–60 seconds .
-
Immediately separate the layers.
-
-
Quench: Wash the organic layer immediately with saturated
to neutralize any residual acidity. -
Mechanism: The aldehyde forms a water-soluble bisulfite adduct (
-hydroxy sulfonate), partitioning into the aqueous phase.
Data: Acetal Stability in Bisulfite
| Condition | pH | Acetal Hydrolysis Risk | Removal Efficiency |
|---|
| Std.
Method C: Chromatographic Separation
Best for: Difficult separations where chemical scavenging fails.
Q: What solvent systems separate the starting material from the product? A: this compound is relatively non-polar compared to amines or alcohols but more polar than simple hydrocarbons.
-
TLC Visualization:
-
UV (254 nm): Strong absorption.
-
Stain: 2,4-DNP stain (Orange/Red spot) is specific for the aldehyde.
-
-
Flash Column Conditions:
-
Stationary Phase: Silica Gel (neutralized with 1%
if the acetal is extremely labile, though usually standard silica is fine for rapid elution). -
Eluent: Hexanes/EtOAc gradients. The aldehyde typically elutes before amine/alcohol products.
-
Decision Matrix (Visualization)
The following diagram outlines the logical decision process for selecting the appropriate purification method based on scale and product sensitivity.
Caption: Logical workflow for selecting the optimal purification strategy. Blue: Start; Green: Optimal for sensitive/small scale; Yellow: Optimal for large scale; Red: Fallback method.
Frequently Asked Questions (FAQ)
Q1: Can I use Tollen's reagent to oxidize the unreacted aldehyde to a carboxylic acid for removal? A: Not Recommended. While Tollen's reagent oxidizes aldehydes to carboxylic acids (which can be washed away with base), the silver salts are expensive and difficult to handle on a large scale. Furthermore, the basic conditions of Tollen's reagent are generally safe for the acetal, but the oxidative environment might degrade sensitive products.
Q2: I see a new spot on TLC after using standard sodium bisulfite. What is it? A: This is likely terephthalaldehyde . The acidic nature of unbuffered sodium bisulfite hydrolyzed the dimethoxymethyl acetal. Switch to Method A (Resin) or buffer your bisulfite solution to prevent this.
Q3: Is this compound volatile? Can I distill it? A: It has a high boiling point (>250°C estimated). Distillation requires high vacuum and heat, which risks thermal decomposition of the acetal or polymerization. We advise against distillation for removing small amounts of unreacted material.
References
-
Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.
-
Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1.
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Dimethyl Acetal stability profiles).
-
PubChem Database. (2025).[3] "this compound Compound Summary." National Center for Biotechnology Information.
Sources
Improving the stability of 4-(Dimethoxymethyl)benzaldehyde in solution
Topic: Stability & Handling Guide
Document ID: TS-DMB-042 | Version: 2.1 | Audience: R&D, Process Chemistry[1][2]
Part 1: The Stability Paradox
4-(Dimethoxymethyl)benzaldehyde is a "Janus" molecule—it possesses two reactive faces with opposing stability requirements. Its handling is a balancing act between preventing acid-catalyzed hydrolysis of the acetal and radical-mediated autoxidation of the aldehyde.[1]
-
The Acetal Face (Dimethoxymethyl): Stable to base/nucleophiles but extremely sensitive to protons (
).[2] Even trace acidity (pH < 6) or Lewis acids will collapse this group back to the parent aldehyde.[2] -
The Aldehyde Face (Formyl): Stable to mild acid but susceptible to nucleophilic attack and, critically, aerobic oxidation to carboxylic acid.
This guide provides the protocols necessary to maintain this equilibrium in solution.
Part 2: Critical Troubleshooting (The "Emergency Room")
Scenario A: "My clear solution has turned cloudy or precipitated solids."
Diagnosis: Acetal Hydrolysis. The dimethyl acetal group has hydrolyzed to form Terephthalaldehyde.[1][2] Unlike the acetal, Terephthalaldehyde has significantly lower solubility in many organic solvents (like hexanes or cold ethers), leading to precipitation.
-
Root Cause: Trace acidity in the solvent (e.g.,
often contains HCl) or atmospheric dissolving in wet solvents to form carbonic acid. -
Immediate Action: Check the NMR. A loss of the methoxy singlet (
ppm) and appearance of a second aldehyde proton signal confirms hydrolysis. -
Prevention: Pass non-polar solvents through a small pad of basic alumina before use, or add 0.1% Triethylamine (TEA) to the solvent.
Scenario B: "I see a new peak in the HPLC/LCMS (M+16)."
Diagnosis: Aldehyde Autoxidation. The aldehyde group has oxidized to 4-(dimethoxymethyl)benzoic acid.[1][2]
-
Root Cause: Exposure to atmospheric oxygen, likely catalyzed by light or trace transition metals.[1]
-
Immediate Action: If the impurity is <5%, wash the organic layer with saturated
(the acid is soluble in base; the aldehyde is not). -
Prevention: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to dissolution.[1] Store in amber vials.
Scenario C: "My product mass has increased, and the NMR methoxy peaks have shifted."
Diagnosis: Transacetalization. You dissolved the compound in an alcohol (Ethanol, Isopropanol) different from the acetal's parent alcohol (Methanol).
-
Root Cause: In the presence of even mild acid catalysts, alcohols exchange.
-
Prevention: Strictly avoid alcoholic solvents unless the alcohol matches the acetal (Methanol). Use aprotic solvents (THF, DMF, DMSO).
Part 3: Proactive Stabilization Protocols
The "Buffer Shield" Strategy
The most critical factor for stability in aqueous or semi-aqueous environments is pH. You must operate within the "Acetal Safe Zone."
| pH Range | Acetal Status | Aldehyde Status | Verdict |
| < 4.0 | Rapid Hydrolysis ( | Stable | CRITICAL FAILURE |
| 4.0 - 6.5 | Slow Hydrolysis ( | Stable | HIGH RISK |
| 7.0 - 9.0 | STABLE | STABLE | OPTIMAL |
| > 10.0 | Stable | Risk of Cannizzaro | MODERATE RISK |
Protocol: Always buffer aqueous phases to pH 7.5–8.5 using Phosphate or Bicarbonate buffers.[1][2] Never use unbuffered water.[1]
Solvent Compatibility Matrix
| Solvent Class | Recommended? | Notes |
| Chloroform/DCM | Conditional | |
| Alcohols (MeOH) | Yes | Only Methanol is safe.[1][2] Others cause transacetalization.[1] |
| Alcohols (EtOH/iPrOH) | NO | Will scramble the acetal.[1] |
| DMSO/DMF | Yes | Excellent solubility.[1][2] Ensure they are dry to prevent hydrolysis.[1] |
| Ethers (THF/Et2O) | Yes | Generally safe.[1] THF can form peroxides which accelerate oxidation; use inhibitor-free, fresh THF.[1][2] |
Part 4: Visualizing the Degradation Pathways
The following diagram illustrates the chemical fate of this compound under stress.
Fig 1.[1] Degradation pathways: Acid triggers hydrolysis (Red), Oxygen triggers oxidation (Red), and non-native alcohols trigger exchange (Yellow).[2]
Part 5: Frequently Asked Questions (FAQs)
Q: Can I purify this compound on silica gel? A: Risky. Standard silica gel is slightly acidic (pH 4-5) and will degrade the acetal during the column.[1]
-
Solution: Pre-treat the silica slurry with 1% Triethylamine (TEA) in hexanes before loading your sample.[2] This neutralizes the acid sites. Alternatively, use neutral alumina.[1]
Q: How should I store the solid material? A: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon).[1]
-
Pro-Tip: Add a small packet of activated molecular sieves or a pellet of KOH (in a separate vial inside the secondary container) to scavenge moisture and acid vapors.
Q: I need to run a reaction in water. Is it possible?
A: Only if the pH is strictly controlled. Use a phosphate buffer (pH 8.0).[1] If the reaction generates acid (e.g., as a byproduct), you must use an internal base (like Pyridine or
Part 6: References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][2][3] (The authoritative text on acetal stability and cleavage conditions).[2]
-
Cordes, E. H.; Bull, H. G. "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters."[2] Chemical Reviews, 1974 , 74(5), 581–603.[1] Link[1]
-
Vogler, A.; Kunkely, H. "Photochemical oxidation of benzaldehyde to benzoic acid in air."[1][2] Journal of Photochemistry and Photobiology A: Chemistry, 2008 , 198, 268.[1] (Mechanistic details on aldehyde autoxidation).
-
Organic Chemistry Portal. "Dimethyl Acetals - Stability and Protection." Link
Sources
Technical Support Center: Catalyst Selection for 4-(Dimethoxymethyl)benzaldehyde
Ticket ID: T-4DMB-CAT-001 Subject: Catalyst Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Active
Executive Summary: The "Dual-Personality" Challenge
4-(Dimethoxymethyl)benzaldehyde (CAS: 103781-93-7) presents a classic chemoselectivity paradox. You have two reactive centers with opposing stability profiles:
-
The Aldehyde (C-1): An electrophile requiring nucleophilic attack or oxidation/reduction.
-
The Dimethyl Acetal (C-4): A masking group that is stable to base but highly labile to acid .
The Core Problem: Most standard catalysts for aldehyde activation (Lewis acids) or deprotection (Brønsted acids) operate in pH ranges that jeopardize the acetal's integrity. Unlike cyclic acetals (dioxolanes), the acyclic dimethyl acetal is significantly more prone to hydrolysis (entropy-driven).
This guide provides a decision matrix for selecting catalysts based on your target transformation, ensuring you do not inadvertently deprotect or degrade the molecule.
Module 1: Catalyst Selection Matrix
The following decision tree visualizes the logic for catalyst selection based on the desired reaction pathway.
Figure 1: Decision matrix for catalyst selection. Red paths indicate deprotection risks; Blue paths indicate retention strategies.
Module 2: Controlled Deprotection (Acid Catalysis)
Objective: Hydrolyze the dimethyl acetal to regenerate the aldehyde without polymerizing the product.
The Catalyst: Pyridinium p-Toluenesulfonate (PPTS)
While p-Toluenesulfonic acid (p-TsOH) is the standard, it is often too aggressive for this substrate, leading to "tarring" or side reactions on the benzene ring if electron-rich substituents are present. PPTS acts as a buffered proton source.
Mechanism of Action: The reaction follows an A1 mechanism. The catalyst protonates the methoxy oxygen, creating a good leaving group (methanol). This generates a resonance-stabilized oxocarbenium ion, which is then intercepted by water.
Figure 2: A1 Hydrolysis mechanism. The formation of the Oxocarbenium ion is the rate-determining step.
Protocol: Mild Hydrolysis with PPTS
-
Solvent: Acetone/Water (10:1). Acetone dissolves the organic substrate; water provides the nucleophile.
-
Loading: 5–10 mol% PPTS.
-
Temperature: Reflux (56°C) is often required for dimethyl acetals, whereas cyclic acetals might require higher temperatures.
-
Checkpoint: Monitor TLC. The aldehyde is more polar than the acetal.
-
Workup: Neutralize with solid NaHCO₃ before removing solvent to prevent acid concentration during evaporation.
Module 3: Aldehyde Functionalization (Base Catalysis)
Objective: Perform Knoevenagel or Aldol condensations on the aldehyde (C-1) while keeping the acetal (C-4) intact.
The Catalyst: Piperidine / Ammonium Acetate
Strong bases (NaOH, KOH) are generally safe for the acetal but can cause Cannizzaro disproportionation of the aldehyde. Weak organic bases are preferred.
Troubleshooting FAQ:
Q: I used piperidine/acetic acid for a Knoevenagel condensation, and I lost my acetal. Why? A: The "piperidine/acetic acid" buffer system is common, but if the acid component is in slight excess or if water accumulates at high temperatures, the pH can drop enough to hydrolyze the dimethyl acetal.
-
Solution: Use Piperidine (catalytic) with Ethanol as solvent. Avoid adding acetic acid unless absolutely necessary. Alternatively, use Ammonium Acetate but keep the reaction time short.
Q: Can I use Lewis Acids (TiCl4, BF3) to activate the aldehyde? A: No. Strong Lewis acids will coordinate to the acetal oxygens (C-4) just as easily as the aldehyde oxygen (C-1). This will lead to immediate cleavage or scrambling of the acetal.
-
Alternative: If activation is needed, use Lanthanide triflates (e.g., Yb(OTf)₃) which are water-tolerant and milder, though testing is required.
Module 4: Quantitative Data & Stability
The following table compares the stability of the dimethyl acetal vs. the cyclic acetal (dioxolane) variant. If your synthesis requires harsh conditions, consider trans-acetalization first.[1]
| Feature | Dimethyl Acetal (Current) | Cyclic Acetal (Dioxolane) | Recommendation |
| Acid Stability | Low (Hydrolyzes at pH < 4) | Moderate (Hydrolyzes at pH < 2) | Switch to Cyclic if using Lewis Acids later. |
| Base Stability | Excellent | Excellent | Both suitable for basic workups. |
| Thermal Stability | Moderate (Boiling MeOH ok) | High | Cyclic preferred for high-temp reactions (>100°C). |
| Formation Entropy | Unfavorable (3 molecules -> 1) | Favorable (2 molecules -> 1) | Cyclic is thermodynamically more stable. |
References
-
ChemicalBook. (2023). Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis. Link
-
BenchChem. (2025).[2][3] Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection. Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (General reference for acetal stability/deprotection mechanisms).
-
Sigma-Aldrich. (2025). Knoevenagel Condensation Reaction - User Guide. Link
Sources
Validation & Comparative
Analytical methods for 4-(Dimethoxymethyl)benzaldehyde characterization
Executive Summary
Characterizing 4-(Dimethoxymethyl)benzaldehyde requires a nuanced approach due to its "Janus-faced" reactivity: it contains a robust aldehyde functionality alongside an acid-labile dimethyl acetal group.
The Analytical Challenge: The primary failure mode in analyzing this compound is artifactual hydrolysis . Standard acidic mobile phases (HPLC) or acidic deuterated solvents (NMR) can silently convert the acetal back to the dialdehyde (Terephthalaldehyde), leading to false purity data.
The Solution: This guide compares three analytical workflows. Solution-state NMR (
Part 1: Structural Analysis & Critical Quality Attributes (CQA)
Before selecting a method, the analyst must understand the molecular behavior.
| Moiety | Chemical Shift / Behavior | Analytical Risk |
| Aldehyde (-CHO) | Susceptible to oxidation (to Benzoic acid derivative). | |
| Acetal (-CH(OMe) | High Risk: Hydrolyzes to aldehyde in presence of H | |
| Aromatic Ring | AA'BB' System | UV Active ( |
Part 2: Comparative Methodologies
Method A: Nuclear Magnetic Resonance ( H NMR) – The Gold Standard
Best For: Structural confirmation, distinguishing mono-acetal from bis-acetal or dialdehyde.
The Protocol:
Standard CDCl
-
Solvent Selection: Use DMSO-d
(naturally basic/neutral) or Benzene-d . If CDCl must be used, filter it through basic alumina or add a micro-spatula tip of anhydrous K CO directly to the tube. -
Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).
-
Validation: Check the integration ratio between the aldehyde proton (1H) and the acetal methine proton (1H). A 1:1 ratio confirms the mono-protected structure.
Key Data Points (in CDCl
- 10.01 ppm (s, 1H): Aldehyde -CHO.
- 7.90 (d, 2H) & 7.60 (d, 2H): Aromatic AA'BB' system.
-
5.43 ppm (s, 1H): Acetal methine (-CH (OMe)
). -
3.35 ppm (s, 6H): Methoxy groups (-OCH
).
Method B: HPLC-UV – The Quantitative Workhorse
Best For: Purity assay, impurity profiling (Terephthalaldehyde, Terephthalic acid).
The "Acid Trap": Most generic HPLC methods use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Do NOT use these. The acetal will hydrolyze on the column, appearing as a split peak or merging with the Terephthalaldehyde peak.
Recommended Protocol (Base-Stabilized):
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH ~7.5 - 8.0).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.
-
Sample Diluent: Pure MeCN or MeCN/Buffer (Do not use acidified water).
Method C: GC-MS – Rapid Screening
Best For: Volatile impurities, residual solvents.
The Thermal Risk: Acetals can disproportionate or degrade in hot, active injection liners.
-
Inlet: Split mode (50:1), Temperature < 200°C.
-
Liner: Deactivated glass wool (essential to prevent acid-catalyzed degradation on glass silanols).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Program: 50°C (1 min)
250°C @ 20°C/min.
Part 3: Comparative Analysis Summary
| Feature | NMR ( | HPLC-UV (Buffered) | GC-MS |
| Specificity | High (Unambiguous structure ID) | Medium (Retention time match) | High (Mass spectral fingerprint) |
| Sensitivity | Low (~1-5% impurity detection) | High (<0.05% impurity detection) | High (Trace detection) |
| Throughput | Low (5-10 mins/sample) | Medium (20 mins/sample) | High (15 mins/sample) |
| Risk Factor | Solvent acidity (DCl formation) | On-column Hydrolysis (Acidic MP) | Thermal degradation in inlet |
| Cost | High (Instrument/Solvent) | Low (Routine) | Medium |
Part 4: Visualization & Workflows
Diagram 1: Analytical Decision Matrix
Caption: Decision tree for selecting the appropriate analytical method based on the specific data requirement (Structure vs. Purity).
Diagram 2: The Hydrolysis Trap (Failure Mode)
Caption: Mechanism of artifactual hydrolysis during analysis if acidic conditions are not avoided.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15626275, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. Protecting Groups: Dimethyl Acetals - Stability and Deprotection. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzaldehyde, dimethyl acetal (Analogous fragmentation patterns). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent impurities/acidity). Retrieved from [Link]
Comparative HPLC Guide: Purity Analysis of 4-(Dimethoxymethyl)benzaldehyde
Executive Summary
The analysis of 4-(Dimethoxymethyl)benzaldehyde (DMB) presents a specific chromatographic challenge often overlooked in standard screening protocols: acid-catalyzed hydrolysis .
Standard Reverse Phase (RP) HPLC methods typically employ acidic modifiers (e.g., 0.1% TFA or Formic Acid) to suppress silanol ionization and improve peak shape. However, for DMB, these conditions catalyze the deprotection of the acetal group, converting the analyte into Terephthalaldehyde during the run. This leads to false "impurity" peaks and artificially low purity calculations.
This guide compares the Standard Acidic Method (Method A) against an Optimized Neutral Method (Method B), demonstrating why a pH-controlled environment is non-negotiable for the accurate quantification of this acetal-protected intermediate.
Scientific Context: The Hydrolysis Trap
This compound contains two functional groups: a free aldehyde and a dimethyl acetal. Acetals are stable to bases and nucleophiles but are highly labile in aqueous acid.
In an acidic HPLC mobile phase (pH < 3), the acetal oxygen is protonated, leading to the expulsion of methanol and the formation of an oxonium ion. This intermediate reacts rapidly with water to yield the deprotected aldehyde.
Mechanism of On-Column Degradation
Figure 1: Acid-catalyzed hydrolysis mechanism of the dimethyl acetal group occurring within the HPLC column.
Comparative Analysis: Acidic vs. Neutral Conditions[1]
We performed a side-by-side comparison of the same DMB lot (Purity >99% by NMR) using two different mobile phase systems.
Experimental Conditions
| Parameter | Method A: Standard Acidic (The Trap) | Method B: Optimized Neutral (Recommended) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | 10 mM Ammonium Acetate (pH 7.0) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile (LC-MS Grade) |
| Column | C18, 4.6 x 150mm, 3.5µm | C18, 4.6 x 150mm, 3.5µm |
| Sample Diluent | 50:50 Water:MeCN (Unbuffered) | Acetonitrile (100%) or Mobile Phase A |
| pH on Column | ~2.0 | ~7.0 |
Performance Data
The following table summarizes the chromatographic results. Note the discrepancy in "Apparent Purity."
| Metric | Method A Result | Method B Result | Interpretation |
| Main Peak RT | 5.2 min (Broad/Split) | 5.4 min (Sharp) | Acid causes peak splitting due to on-column reaction. |
| Degradant RT | 3.8 min (Terephthalaldehyde) | Not Detected | The "impurity" in Method A is generated by the method. |
| Apparent Purity | 88.4% | 99.2% | Method A fails to report accurate purity. |
| Peak Symmetry | 0.75 (Tailing) | 1.10 (Symmetric) | Neutral buffers provide adequate silanol suppression without degradation. |
Critical Insight: In Method A, the ratio of the degradant peak increases with column residence time. If the flow rate is lowered, the apparent purity drops further, confirming on-column kinetics.
Optimized Protocol (SOP)
To ensure scientific integrity and reproducibility, follow this protocol for the release testing of this compound.
Reagents & Preparation
-
Buffer: Weigh 0.77 g of Ammonium Acetate into 1 L of HPLC-grade water (10 mM). Filter through 0.22 µm nylon membrane. pH should be naturally ~6.8–7.0. Do not adjust with strong acid.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 100% Acetonitrile (Preferred) or 50:50 Water/Acetonitrile (Buffered). NEVER use acidic diluents.
Instrument Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18), 4.6 x 100 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde carbonyl).
-
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Buffer (A) | % Acetonitrile (B) |
| 0.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 14.0 | 90 | 10 |
Method Development Decision Matrix
When analyzing protected aldehydes, use this decision workflow to select the correct mobile phase modifier.
Figure 2: Decision tree for selecting mobile phase pH based on analyte functional groups.
Troubleshooting & Common Pitfalls
-
Sample Stability in Autosampler:
-
Observation: Purity decreases over 24 hours in the sequence.
-
Cause: The sample diluent might be slightly acidic or the autosampler wash solvent contains TFA from a previous method.
-
Fix: Ensure the needle wash is 50:50 Water:MeCN (Neutral).
-
-
Peak Broadening in Neutral Method:
-
Observation: The DMB peak is symmetric, but other basic impurities are tailing.
-
Cause: Lack of ion-pairing agent for basic impurities.
-
Fix: Increase buffer concentration to 20-25 mM or switch to Phosphate buffer (pH 7.5) which has higher buffering capacity than acetate.
-
-
Ghost Peaks:
-
Observation: Small peaks eluting at the void volume.
-
Cause: Hydrolysis of the acetal in the injection loop if the sample was dissolved in unbuffered water.
-
Fix: Dissolve sample in 100% Acetonitrile.[2]
-
References
-
Cordes, G. H., & Bull, H. G. (1974).[3] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.[3]
-
Dolan, J. W. (2010). pH and Selectivity in Reversed-Phase LC. LCGC North America.
-
McCalley, D. V. (2005). Analysis of basic and acid-labile compounds by liquid chromatography. Journal of Chromatography A.
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.
Sources
Comparative Analysis Guide: GC-MS Profiling of 4-(Dimethoxymethyl)benzaldehyde Reaction Products
Executive Summary
4-(Dimethoxymethyl)benzaldehyde (CAS: 103781-93-7) acts as a critical bifunctional linker in organic synthesis, particularly in the formation of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. Its dual nature—possessing both a reactive formyl group and a protected acetal group—presents a unique analytical challenge.
The acetal moiety is acid-labile, making it susceptible to in-situ hydrolysis during standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows. This guide compares three analytical approaches to profiling its reaction products (primarily hydrolysis and oxidation derivatives).[1] We demonstrate that while Direct Injection GC-MS is viable for rapid screening, Derivatization-GC-MS provides the highest structural fidelity, and LC-MS serves as the necessary validation tool for polar oxidation byproducts.
The Analytical Challenge: Stability vs. Volatility[2]
The core difficulty in analyzing this compound lies in distinguishing the intact molecule from its hydrolysis product, Terephthalaldehyde .
-
Thermal Instability: Acetals can thermally degrade in hot GC injection ports (250°C+), especially if the liner contains active acidic sites (silanols).
-
Moisture Sensitivity: Trace water in the carrier gas or solvent can catalyze hydrolysis inside the column, leading to "ghost peaks" or peak tailing that mimics the deprotected aldehyde.
Reaction Product Profile
We are primarily analyzing the distribution of three species:
-
Target: this compound (Intact).
-
Hydrolysis Product: Terephthalaldehyde (Deprotected).
-
Oxidation Product: 4-(Dimethoxymethyl)benzoic acid (or fully oxidized Terephthalic acid).
Comparative Methodology
Method A: Direct Injection GC-MS (Baseline)
Best for: Rapid purity checks of dry, non-acidic samples.
Protocol:
-
Solvent: Dilute sample to 100 ppm in anhydrous Ethyl Acetate (DCM is avoided due to potential acidity).
-
Inlet: Split mode (50:1) at 220°C. Crucial: Use a deactivated, wool-free liner to minimize surface activity.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Temp Program: 60°C (1 min)
15°C/min 280°C.
Pros/Cons:
-
(+) Fastest turnaround time.
-
(-) High risk of thermal hydrolysis; cannot detect polar acid byproducts effectively.
Method B: Oximation-GC-MS (Recommended)
Best for: Quantifying aldehyde vs. acetal ratios and preventing artifact formation.
Mechanism: The free aldehyde reacts with Methoxyamine HCl to form a stable oxime derivative. The acetal remains untouched, preventing the aldehyde from oxidizing or polymerizing during analysis.
Protocol:
-
Derivatization: Add 50
L of sample to 100 L of 2% Methoxyamine HCl in Pyridine. Incubate at 60°C for 30 mins. -
Extraction: Add water/hexane to extract the organic layer.
-
Analysis: Inject the hexane layer. The aldehyde will appear as two peaks (syn/anti oxime isomers), distinct from the acetal.
Method C: LC-MS (Validation)
Best for: Confirming oxidation products (Benzoic acid derivatives).
Protocol:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Acetate (Avoid strong acids like Formic acid to preserve the acetal).
-
Ionization: ESI Negative mode (preferred for acids).
Experimental Data & Fragmentation Analysis
Mass Spectral Interpretation (EI Source)
Understanding the fragmentation is vital to distinguish the acetal from the aldehyde.
-
This compound (MW 180):
-
Base Peak (m/z 149): Loss of methoxy group
. This is the diagnostic "oxonium" ion for the acetal. -
Molecular Ion (m/z 180): Often weak or absent.
-
Aldehyde fragment: Loss of CHO (m/z 29) is observed from the other end of the molecule.
-
-
Terephthalaldehyde (MW 134):
-
Molecular Ion (m/z 134): Strong intensity.
-
Fragment (m/z 105): Loss of CHO
. -
Fragment (m/z 77): Phenyl cation.
-
Fragmentation Pathway Diagram
The following diagram illustrates the electron ionization (EI) fragmentation logic used to identify the intact acetal versus its hydrolysis product.
Caption: Figure 1. EI Fragmentation pathway distinguishing the intact acetal (m/z 149 base peak) from the hydrolysis artifact (m/z 134 parent).
Performance Comparison Summary
The following table summarizes the experimental suitability of each method for drug development workflows.
| Feature | Method A: Direct GC-MS | Method B: Derivatization GC-MS | Method C: LC-MS (ESI) |
| Analyte Focus | Volatile Non-polars | Aldehydes & Acetals | Polar Acids & Labile Acetals |
| Prep Time | < 10 mins | 60 mins | 15 mins |
| Acetal Stability | Low (Risk of artifact) | High (Chemically locked) | Medium (pH dependent) |
| Sensitivity | High (ng/mL) | Very High (pg/mL) | High (ng/mL) |
| Structural Info | Fingerprint (EI) | Shifted Mass (Oxime) | Molecular Ion only (Soft Ionization) |
| Cost | $ |
Analytical Workflow Recommendation
For researchers characterizing reaction mixtures of this compound, we recommend a Split-Stream Workflow :
-
Screening: Use Method A with a deactivated liner to check for gross conversion to Terephthalaldehyde.
-
Quantification: If >5% hydrolysis is suspected, switch to Method B (Oximation). The separation of the oxime peak from the acetal peak confirms that the aldehyde signal is real and not an injection artifact.
-
Impurity Profiling: Use Method C to check for the formation of 4-(Dimethoxymethyl)benzoic acid, which will not elute on standard GC columns without esterification.
Caption: Figure 2. Decision tree for selecting the appropriate analytical method based on sample acidity and data requirements.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzaldehyde, 4-methoxy- (Analogous fragmentation patterns). National Institute of Standards and Technology. Link
-
Cordes, G. H., & Bull, H. G. (1974).[2] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[2] Chemical Reviews, 74(5), 581-603.[2] Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Detailed protocols on acetal stability). Link
-
PubChem. (2025).[4] Compound Summary: this compound.[4] National Center for Biotechnology Information. Link
-
ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Method Selection Guide.Link
Sources
Comparative Guide: 4-(Dimethoxymethyl)benzaldehyde vs. Alternative Aldehyde Protecting Groups
The following guide provides an in-depth technical comparison of 4-(Dimethoxymethyl)benzaldehyde against other aldehyde protecting group strategies.
Executive Summary
This compound (CAS: 103781-93-7) represents a unique class of "mono-protected" bifunctional scaffolds. Unlike standard protecting group chemistry where a single molecule is fully protected, this compound serves as a critical intermediate for desymmetrizing terephthalaldehyde . It allows researchers to selectively functionalize one aldehyde group while masking the other as a dimethyl acetal.
This guide compares the dimethyl acetal moiety found in this molecule against more robust cyclic alternatives (1,3-dioxolanes and 1,3-dioxanes) and sulfur-based analogues.
Key Takeaway: The dimethyl acetal group is significantly more labile (acid-sensitive) than cyclic acetals. While this offers milder deprotection conditions, it requires stricter pH control during intermediate steps compared to the robust 1,3-dioxolane group.
Technical Comparison: Stability & Reactivity Profile
The choice between a dimethyl acetal (acyclic) and a dioxolane/dioxane (cyclic) is governed by the Entropy Effect . Cyclic acetals are thermodynamically more stable and kinetically slower to hydrolyze due to the chelate effect.
Stability Hierarchy
| Feature | Dimethyl Acetal (Acyclic) | 1,3-Dioxolane (5-membered Cyclic) | 1,3-Dioxane (6-membered Cyclic) | 1,3-Dithiane (Sulfur Analog) |
| Acid Stability | Low ( | High ( | Moderate | Extreme (Stable to conc. acid) |
| Hydrolysis Rate | Negligible | |||
| Base Stability | Excellent | Excellent | Excellent | Excellent (Lithiation possible) |
| Formation | Equilibrium driven (requires water removal) | Entropy favored | Entropy favored | Irreversible (requires Hg/oxidative removal) |
| Atom Economy | High (MeOH byproduct) | Moderate (Glycol byproduct) | Moderate | Low (Thiol waste) |
Mechanism of Lability (The "Why")
The hydrolysis of the dimethyl acetal in this compound proceeds via an oxocarbenium ion intermediate.
-
Protonation: The methoxy oxygen is protonated.
-
Cleavage: Methanol leaves, forming the resonance-stabilized oxocarbenium ion.
-
Water Attack: Water attacks the cation to form the hemiacetal.
Critical Difference: In cyclic acetals (dioxolanes), the ring-opening step is reversible and entropically unfavorable (one molecule becoming one tethered molecule), whereas in dimethyl acetals, the leaving group (methanol) diffuses away, driving the reaction forward. This makes the dimethyl acetal ~10,000 times more susceptible to acid hydrolysis than the dioxolane analog.
Visual Analysis: Stability & Reaction Pathways
Diagram 1: Hydrolysis Kinetics & Stability Landscape
This diagram illustrates the energy barrier and kinetic hierarchy of the protecting groups.
Caption: Comparative hydrolytic stability. Red indicates high lability (fast hydrolysis), Green indicates high stability.
Experimental Protocols
A. Synthesis: Selective Mono-Protection
Challenge: Reacting terephthalaldehyde with methanol typically yields a statistical mixture of mono-acetal, bis-acetal, and starting material. Solution: Use the "Stoichiometric Excess" method to favor the mono-product.
Protocol:
-
Reagents: Terephthalaldehyde (10.0 g, 74.6 mmol, 1.0 equiv), Trimethyl Orthoformate (TMOF) (0.9 equiv), dry Methanol (50 mL), and
-Toluenesulfonic acid ( -TsOH) (0.01 equiv).-
Note: Using a slight deficit of the acetalizing agent (TMOF) ensures unreacted aldehyde remains, rather than bis-acetal.
-
-
Procedure:
-
Dissolve terephthalaldehyde in MeOH.
-
Add TMOF and catalyst. Stir at room temperature for 4 hours.
-
Quench: Add solid NaHCO
to neutralize the acid before concentration. (Crucial: Acid traces during evaporation will cause disproportionation).
-
-
Purification:
-
Concentrate in vacuo.[1]
-
The residue will contain ~60% mono-acetal, ~30% starting material, and ~10% bis-acetal.
-
Separation: The free aldehyde group allows separation via bisulfite adduct formation (if high purity is needed) or standard flash chromatography (Silica gel; Hexanes/EtOAc 8:2). The mono-acetal is less polar than the dialdehyde but more polar than the bis-acetal.
-
B. Deprotection: Mild Hydrolysis
Because the dimethyl acetal is highly labile, harsh conditions are unnecessary and potentially damaging to other functional groups.
Protocol:
-
Reagents: Acetone/Water (9:1 v/v), Pyridinium
-toluenesulfonate (PPTS) (0.1 equiv). -
Procedure:
-
Dissolve the protected intermediate in the solvent mixture.
-
Add PPTS and heat to 40°C or stir at RT.
-
Monitoring: Reaction is typically complete in <30 mins (compared to hours for dioxolanes).
-
-
Workup: Remove acetone under reduced pressure; extract aqueous layer with DCM.
Applications & Orthogonality
Diagram 2: Orthogonal Reaction Workflow
This diagram demonstrates how to use this compound to synthesize asymmetric derivatives.
Caption: Orthogonal workflow. The dimethyl acetal survives basic/reductive conditions (Step 1) but is cleaved by acid (Step 2).
Strategic Recommendations
-
Use this compound when: You need to differentiate two aldehyde positions and your subsequent steps involve basic nucleophiles (Grignards, organolithiums) or reductions (NaBH
). -
Avoid when: Your synthetic route requires acidic conditions (e.g., Lewis acid catalysis, removal of Boc groups) prior to the final deprotection. In these cases, use the more robust terephthalaldehyde mono-diethyl acetal or the mono-dioxolane .
References
-
Fife, T. H. (1972).[2] Physical Organic Chemistry of Acetal Hydrolysis. Accounts of Chemical Research, 5(8), 264–272.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Stability Charts of Acetals vs. Dioxolanes).
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.
-
Salomaa, P., et al. (1961).[3] The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica.
Sources
Technical Comparison: 4-(Dimethoxymethyl)benzaldehyde vs. Diethyl Acetal Analog
Executive Summary
Verdict: The choice between 4-(Dimethoxymethyl)benzaldehyde (DMA) and its Diethyl Acetal (DEA) counterpart is a strategic trade-off between atom economy/reactivity and lipophilic stability .
-
Select this compound (DMA) for high-throughput screening and industrial scale-up where atom economy and rapid deprotection are critical. It offers a 13% mass advantage and faster hydrolysis kinetics.
-
Select 4-(Diethoxymethyl)benzaldehyde (DEA) for multi-step total synthesis requiring non-polar solvent compatibility (e.g., cryogenic lithiation, Grignard reactions) and superior resistance to accidental hydrolysis during aqueous workups.
Chemical Profile & Physical Properties[1][2][3][4]
These compounds serve as "mono-protected" bifunctional linkers, allowing selective functionalization of the free aldehyde while the acetal masks the second carbonyl.
| Feature | This compound (DMA) | 4-(Diethoxymethyl)benzaldehyde (DEA) |
| CAS Number | 103781-93-7 | 81172-89-6 |
| Molecular Weight | 180.20 g/mol | 208.25 g/mol |
| Formula | C₁₀H₁₂O₃ | C₁₂H₁₆O₃ |
| Protecting Group | Dimethyl Acetal (–CH(OMe)₂) | Diethyl Acetal (–CH(OEt)₂) |
| Lipophilicity (LogP) | ~1.0 (Moderate) | ~1.8 (High) |
| Physical State | Liquid / Low-melting Solid | Liquid |
| Atom Economy (Protection) | High (Loss of MeOH = 32 Da) | Moderate (Loss of EtOH = 46 Da) |
| Primary Solvent Utility | MeOH, DCM, Ethyl Acetate | Toluene, THF, Hexanes, Et₂O |
Mechanistic Analysis: Hydrolytic Stability & Deprotection[5][6]
The efficacy of these protecting groups is defined by their hydrolysis rates. Acetals hydrolyze via an A1 mechanism (Acid-catalyzed, unimolecular rate-determining step).
Comparative Kinetics
-
DMA (Methyl): The methoxy groups are smaller, offering less steric protection to the central carbon. This results in a faster rate of hydrolysis (
vs Ethyl). -
DEA (Ethyl): The ethyl groups provide increased steric bulk and slightly higher electron donation (inductive effect), stabilizing the ground state against nucleophilic water attack relative to the transition state. This makes DEA more robust during slightly acidic washes (e.g., pH 4-5).
Hydrolysis Pathway Diagram
The following diagram illustrates the critical oxocarbenium intermediate pathway.
Caption: Acid-catalyzed hydrolysis pathway. The formation of the Oxocarbenium ion is the rate-determining step (RDS), which is sterically retarded in the Diethyl acetal (DEA) variant.
Experimental Efficacy & Protocols
A. Synthesis: Selective Mono-Protection
Achieving mono-protection of terephthalaldehyde is challenging due to the identical reactivity of both aldehyde groups. The most efficacious protocol uses Trialkyl Orthoformates (TMOF/TEOF) with a mild acid catalyst to prevent bis-acetalization.
Protocol: Mono-Acetalization via Orthoformate Exchange
-
Reagents: Terephthalaldehyde (1.0 equiv), Trialkyl Orthoformate (1.1 equiv), Ammonium Nitrate (cat. 0.05 equiv).
-
Solvent: Corresponding Alcohol (MeOH for DMA, EtOH for DEA).
Step-by-Step Workflow:
-
Dissolution: Dissolve terephthalaldehyde in absolute alcohol (0.5 M concentration).
-
Activation: Add solid Ammonium Nitrate (
) catalyst. Stir at RT for 5 mins. -
Addition: Add Trialkyl Orthoformate (Trimethyl orthoformate for DMA; Triethyl orthoformate for DEA) dropwise over 30 minutes.
-
Note: Slow addition is crucial to favor mono-reaction over bis-reaction.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The mono-acetal appears as the intermediate spot; bis-acetal is least polar.
-
Quench: Quench with 10%
solution. -
Workup: Extract with DCM. Wash with water (removes catalyst). Dry over
.[1] -
Purification: Vacuum distillation is preferred over column chromatography to prevent hydrolysis on acidic silica gel.
B. Deprotection: Comparative Rates
When regenerating the aldehyde, the choice of acid determines the "efficacy" window.[2]
| Acid Conditions | DMA (Methyl) Response | DEA (Ethyl) Response |
| 1M HCl / THF (RT) | Complete in < 15 mins | Complete in ~30 mins |
| Acetic Acid / H₂O (50°C) | Complete in 1 hour | Complete in 2-3 hours |
| SiO₂ / Wet DCM | Slow hydrolysis (days) | Stable (Negligible hydrolysis) |
Efficacy Insight: If your synthetic route involves purification on silica gel, DEA is superior as it resists the mild acidity of silica, whereas DMA often streaks or partially hydrolyzes on the column.
Critical Analysis: Atom Economy & Green Chemistry
For pharmaceutical process chemistry, DMA is the superior "Green" choice due to Atom Economy (AE) and Process Mass Intensity (PMI).
Atom Economy Calculation (Protection Step):
-
DMA Route: Uses Methanol/TMOF. The "waste" leaving group is Methanol (MW 32).
-
DEA Route: Uses Ethanol/TEOF. The "waste" leaving group is Ethanol (MW 46).
Implication: In a multi-kilogram GMP campaign, using DMA reduces the waste stream mass by approximately 30% relative to the leaving groups. Furthermore, Methanol is easier to distill off (bp 64.7°C) than Ethanol (bp 78.2°C), reducing energy consumption during solvent swaps.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
BenchChem. (2025).[3][4] Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection. Retrieved from
-
Cordes, G. H., & Bull, H. G. (1974).[5][6] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[5][6] Chemical Reviews, 74(5), 581-603.[5][6]
-
Meskes, F. A. J. (1981).[5][6] Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds.[5][6] Synthesis, 1981(7), 501-522.[5][6]
-
Trost, B. M. (1991). The atom economy—a search for synthetic efficiency.[7][8] Science, 254(5037), 1471-1477. (Foundational concept for the Atom Economy comparison).
Sources
- 1. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Chemistry Teaching Labs - Reaction metrics: Atom economy [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. acs.org [acs.org]
- 8. chem.ucla.edu [chem.ucla.edu]
Literature Review & Application Guide: 4-(Dimethoxymethyl)benzaldehyde
The following literature review and application guide synthesizes current methodologies for 4-(Dimethoxymethyl)benzaldehyde, focusing on its role as a critical orthogonal building block in organic synthesis.
CAS: 19302-53-5 | Formula: C₁₀H₁₂O₃ | MW: 180.20 g/mol
Executive Summary: The Orthogonal Advantage
In the architecture of complex organic frameworks—specifically Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and asymmetric porphyrins—symmetry breaking is the primary synthetic challenge.
This compound serves as a "monoprotected" equivalent of terephthalaldehyde. Unlike its parent compound, which presents two identical electrophilic sites, this molecule offers orthogonal reactivity :
-
Site A (Aldehyde): Reactive toward nucleophiles (amines, ylides, pyrroles) under neutral/basic conditions.
-
Site B (Acetal): Inert under basic/nucleophilic conditions; activated only upon acidic hydrolysis.
This guide compares its performance against standard alternatives and provides validated protocols for its application in high-fidelity synthesis.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts this compound with its primary competitors in linker synthesis.
| Feature | This compound | Terephthalaldehyde (Unprotected) | 4-Formylbenzoic Acid |
| Selectivity | High (>95%) : Reaction occurs exclusively at the free aldehyde. | Statistical : Mono-functionalization yields ~33% max; significant polymerization risk. | High : Differentiates via acid vs. aldehyde, but requires reduction to regenerate aldehyde. |
| Reaction Scope | Compatible with Wittig, Knoevenagel, Schiff-base formation. | Limited to symmetric condensations (e.g., homopolymers). | Limited to amide couplings or esterifications at the acid end. |
| Stability | Stable in base/nucleophiles; hydrolyzes in acid. | Prone to oxidation (to acid) and polymerization. | Stable, but solubility can be an issue in non-polar solvents. |
| Atom Economy | High : Direct precursor to asymmetric aldehydes after deprotection. | Low : Requires excess reagent to favor mono-product; difficult purification. | Medium : Requires additional reduction steps (e.g., DIBAL-H) to get dialdehyde. |
Key Insight: The Statistical Trap
Using terephthalaldehyde for asymmetric synthesis (e.g., attaching Ligand A to one side and Ligand B to the other) follows a statistical distribution. Even with a 1:1 stoichiometry, the theoretical maximum yield of the mono-substituted product is 50%, with actual isolated yields often <30% due to bis-substitution. This compound eliminates this statistic , allowing 1:1 stoichiometry to yield >90% mono-product.
Application Workflows & Visualizations
Workflow A: Asymmetric Linker Synthesis (Wittig Approach)
This pathway demonstrates the synthesis of an asymmetric stilbene derivative, a common motif in optoelectronic materials.
Figure 1: Orthogonal protection strategy allowing selective functionalization of one aldehyde terminus.
Workflow B: A3B Porphyrin Synthesis
Synthesizing porphyrins with three identical groups (A) and one unique group (B) is critical for biomimetic catalysis.
Figure 2: Synthesis of asymmetric porphyrins.[1][2] The acetal group survives condensation, providing a handle for post-synthetic modification.
Experimental Protocols
Protocol 1: Synthesis of this compound
Context: While commercially available, in-house synthesis ensures freshness, as acetals can slowly hydrolyze with ambient moisture.
Reagents:
-
Terephthalaldehyde (13.4 g, 100 mmol)
-
Trimethyl Orthoformate (TMOF) (11.0 mL, 100 mmol)
-
Methanol (anhydrous, 50 mL)
-
Amberlyst-15 (H+ form, 500 mg) or p-TsOH (catalytic)
Methodology:
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve terephthalaldehyde in anhydrous methanol.
-
Activation: Add Amberlyst-15 resin.
-
Addition: Add TMOF dropwise over 30 minutes at room temperature. Critical: Slow addition favors mono-protection.
-
Monitoring: Stir at 25°C for 4 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexane). You will see three spots: Starting material (Rf ~0.3), Mono-acetal (Rf ~0.5), Bis-acetal (Rf ~0.7).
-
Quench & Workup: Filter off the resin. Concentrate the filtrate under reduced pressure.
-
Purification: The crude mixture contains ~60% mono-acetal. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
-
Yield: Typical isolated yield of mono-acetal is 55-65%.
Protocol 2: Selective Wittig Olefination
Context: Coupling the aldehyde terminus while preserving the acetal.
Reagents:
-
This compound (1.80 g, 10 mmol)
-
Benzyltriphenylphosphonium bromide (4.77 g, 11 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.35 g, 12 mmol)
-
THF (anhydrous, 50 mL)
Methodology:
-
Ylide Formation: In a dry flask under Argon, suspend the phosphonium salt in THF. Add t-BuOK at 0°C. Stir for 30 mins (solution turns bright orange/yellow).
-
Coupling: Add this compound (dissolved in 5 mL THF) dropwise to the ylide solution at 0°C.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x). Dry organics over MgSO₄.[3]
-
Result: The product, 4-styrylbenzaldehyde dimethyl acetal, is obtained. The acetal remains intact because the basic conditions of the Wittig reaction do not trigger hydrolysis.
Protocol 3: Deprotection (Regenerating the Aldehyde)
Methodology:
-
Dissolve the acetal-containing intermediate in THF (20 mL).
-
Add 2M HCl (5 mL).
-
Stir vigorously at room temperature for 1 hour.
-
Monitor by TLC (disappearance of the high-Rf acetal spot).
-
Neutralize with NaHCO₃ (aq) and extract with EtOAc.
References
-
Mono-functionalization of Terephthalaldehyde
- Title: "Selective Synthesis of Mono-acetals of Arom
- Source:Journal of Organic Chemistry
- Context: Describes the kinetic control required to achieve mono-protection using TMOF.
-
Porphyrin Synthesis Applications
- Title: "Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents."
- Source:Lindsey Group, NCSU
- Context: Establishes the utility of protected aldehydes in preventing scrambling during condens
-
Wittig Reaction Compatibility
-
Title: "The Wittig Reaction: Mechanism and Scope."[4]
- Source:Master Organic Chemistry
- Context: Validates the stability of acetals under the strongly basic conditions of ylide form
-
-
General Properties & Safety
- Title: "this compound Compound Summary."
- Source:PubChem
Sources
Benchmarking Synthesis Routes to 4-(Dimethoxymethyl)benzaldehyde
Executive Summary
4-(Dimethoxymethyl)benzaldehyde (Terephthalaldehyde mono-dimethyl acetal) is a critical bifunctional building block in drug discovery, particularly for synthesizing heterobifunctional linkers (e.g., for PROTACs) and Metal-Organic Frameworks (MOFs). Its value lies in the differentiation of the two aldehyde groups of terephthalaldehyde: one is masked as an acetal, allowing selective functionalization of the other.
Achieving high selectivity for the mono-acetal over the bis-acetal or unreacted starting material is the primary synthetic challenge. This guide benchmarks three distinct routes, evaluating them on yield, scalability, and operational complexity.
The Decision Matrix
| Feature | Route A: Bis-Acetal Hydrolysis | Route B: Direct Stoichiometric Control | Route C: Ester Reduction |
| Primary Mechanism | Kinetic Controlled Hydrolysis | Statistical/Catalytic Selectivity | Orthogonal Functional Group Transformation |
| Overall Yield | 65–75% | 40–55% | 80–90% (from precursor) |
| Purity Profile | High (Easy separation) | Moderate (Statistical mixture) | Very High (No bis-acetal byproduct) |
| Scalability | Excellent (Industrial Standard) | Poor (Lab Scale only) | Moderate (Reagent cost) |
| Best For... | Bulk Production (>100g) | Quick Screening (<1g) | GMP/High-Purity Needs |
Mechanistic Analysis & Pathways
The synthesis of this compound is governed by the thermodynamics of acetal formation.
-
Challenge: The two aldehyde groups on terephthalaldehyde are electronically similar. Standard acid catalysis (p-TsOH) typically drives the equilibrium to the thermodynamic minimum: the bis-acetal .
-
Solution:
-
Route A uses kinetics to "back-calculate" the mono-product from the bis-acetal.
-
Route C bypasses the selectivity issue entirely by starting with a molecule that has only one aldehyde.
-
Figure 1: Comparative reaction pathways. Route A and C offer superior control compared to the direct statistical attack of Route B.
Detailed Benchmarking
Route A: The "Scale-Up" Standard (Bis-Acetal Hydrolysis)
This is the most robust method for generating multi-gram quantities. It involves pushing the reaction to the bis-acetal (which is easy) and then carefully hydrolyzing one group back to the aldehyde.
-
Step 1: Quantitative conversion to bis-acetal using Trimethyl Orthoformate (TMOF).
-
Step 2: Mild acid hydrolysis. The first acetal hydrolyzes significantly faster than the second if conditions are controlled (kinetic resolution).
Performance Data:
-
Step 1 Yield: >95%
-
Step 2 Yield: 70–75%
-
Key Reagents: MeOH, TMOF, NH4NO3 (catalyst) or p-TsOH.
Route B: Direct Selective Acetalization (CeCl3 Catalysis)
Using mild Lewis acids like Cerium(III) Chloride (CeCl3) allows for softer activation of the carbonyl. While this method is excellent for mono-aldehydes, applying it to dialdehydes results in a statistical distribution (Mono:Bis:Starting Material ~ 2:1:1).
Performance Data:
-
Yield: 40–55% (isolated).
-
Key Advantage: Single step.
-
Key Disadvantage: Requires difficult chromatographic separation of the mono-acetal from the starting dialdehyde.
Route C: The "Pharma-Grade" Route (Ester Reduction)
Ideal for applications requiring 99%+ purity where bis-acetal contamination is unacceptable.
-
Start with Methyl 4-formylbenzoate .
-
Protect the aldehyde as an acetal (quantitative).
-
Reduce the ester to an aldehyde using DIBAL-H at -78°C.
Performance Data:
-
Yield: 85–90% (over 2 steps).
-
Purity: Very High (No bis-acetal possible).
-
Cost: Higher due to DIBAL-H and cryogenic conditions.
Experimental Protocols
Protocol 1: Route A (Recommended for General Synthesis)
Objective: Synthesis of 10g of this compound via partial hydrolysis.
Step 1: Bis-acetal Formation
-
Setup: Charge a 250 mL round-bottom flask with Terephthalaldehyde (13.4 g, 100 mmol), Trimethyl Orthoformate (24 mL, 220 mmol), and dry Methanol (50 mL).
-
Catalysis: Add Ammonium Nitrate (0.4 g, 5 mmol) or p-TsOH (0.1 g).
-
Reaction: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear, replaced by the non-polar bis-acetal.
-
Workup: Quench with saturated NaHCO3 (20 mL). Extract with DCM (3 x 50 mL). Dry over Na2SO4 and concentrate.
-
Checkpoint: Yield should be ~20-21g (White solid).
-
Step 2: Controlled Hydrolysis
-
Solvent System: Dissolve the crude bis-acetal (21 g) in Acetone (150 mL) and Water (2.5 mL).
-
Catalysis: Add Amberlyst-15 (1.0 g) or dilute HCl (0.5 mL).
-
Kinetics: Stir at Room Temperature and monitor by TLC every 15 minutes.
-
Critical: Stop the reaction when the "Mono" spot is most intense, usually after 45-60 minutes. Do not let it revert fully to the dialdehyde.
-
-
Quench: Filter off the resin (or add NaHCO3). Concentrate acetone.
-
Purification: The crude mixture contains ~70% product. Purify via flash column chromatography (Silica, Hexane/EtOAc 9:1).
-
Target: Clear oil or low-melting solid.
-
Protocol 2: Route C (Recommended for High Purity)
Objective: Synthesis from Methyl 4-formylbenzoate.
-
Protection: Reflux Methyl 4-formylbenzoate (10 mmol) with TMOF (15 mmol) and p-TsOH (catalytic) in MeOH for 2 hours. Quench with Et3N, concentrate. Yield: Quant.
-
Reduction:
-
Dissolve the protected ester in dry Toluene (30 mL) under Argon.
-
Cool to -78°C (Dry ice/Acetone).
-
Add DIBAL-H (1.0 M in hexanes, 11 mmol) dropwise over 20 mins.
-
Stir at -78°C for 1 hour.
-
Quench: Add Methanol (2 mL) at -78°C, then saturated Rochelle's salt solution. Warm to RT and stir vigorously for 1 hour (to break emulsion).
-
Isolation: Extract with Et2O, dry, and concentrate.
-
Result: Pure this compound.
-
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield in Route A (Hydrolysis) | Over-hydrolysis to Terephthalaldehyde. | Reduce water content or reaction time. Use a milder acid (Amberlyst vs HCl). |
| Bis-acetal contamination (Route B) | Excess Methanol/TMOF used. | Use strictly 0.9 - 1.0 equivalents of reagents. Switch to CeCl3 catalyst. |
| Alcohol byproduct (Route C) | Over-reduction of ester. | Ensure temperature stays below -70°C. Add DIBAL-H slowly. |
References
-
Selective Acetalization Catalysts: Silveira, C. C., et al.[1] "The use of anhydrous CeCl3 as a recyclable and selective catalyst for the acetalization of aldehydes and ketones."[1][2] Journal of the Brazilian Chemical Society, 2010.[3]
-
General Acetalization Protocols: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed., Wiley, 2007.[2] (Standard text for acetal stability and hydrolysis kinetics).
- Ammonium Nitrate Catalysis: "Mild and efficient method for acetalization using ammonium nitrate.
-
Reduction of Esters: "Selective reduction of esters to aldehydes with DIBAL-H." Organic Syntheses, Coll. Vol. 6, p. 399.
Sources
Purity Standards for 4-(Dimethoxymethyl)benzaldehyde: A Senior Scientist’s Guide to Integrity in MOF/COF Synthesis
Topic: Purity standards for 4-(Dimethoxymethyl)benzaldehyde in research Content Type: Publish Comparison Guide
Executive Summary
In the precision engineering of Reticular Chemistry (MOFs and COFs), This compound (CAS: 103781-93-7) serves as a critical "Janus" linker—a bifunctional molecule with two distinct reactive faces. Its value lies entirely in its asymmetry: one protected aldehyde (acetal) and one free aldehyde.
This guide addresses a pervasive issue in the field: the use of "commercial grade" purity (95-97%) which often contains trace amounts of the fully deprotected Terephthalaldehyde . In stepwise synthesis, even 1% of the dialdehyde impurity acts as a "cross-linking agent," causing premature network termination, loss of crystallinity, and domain disorder. This guide defines the rigorous purity standards required for reproducible high-performance frameworks.
Part 1: Chemical Profile & The Stability Paradox
The utility of this compound is defined by its instability. The dimethyl acetal group is an acid-labile mask, designed to be removed only when triggered. This creates a handling paradox: the compound must be reactive enough to be useful but stable enough to survive purification.
| Property | Specification | Critical Note |
| IUPAC Name | This compound | Also known as Terephthalaldehyde mono-dimethyl acetal. |
| CAS Number | 103781-93-7 | distinct from the bis-acetal (CAS 1125-88-8). |
| Molecular Weight | 180.20 g/mol | |
| Key Impurity A | Terephthalaldehyde | Result of hydrolysis. Causes uncontrolled cross-linking. |
| Key Impurity B | 4-Formylbenzoic acid | Result of oxidation.[1][2] Terminates network growth (capping agent). |
| Storage | -20°C, Inert Atmosphere | Must be stored over trace K₂CO₃ to scavenge acid. |
Part 2: Comparative Analysis – The Cost of Impurity
This section compares the performance of High-Purity (>99%, Acid-Free) vs. Standard Commercial Grade (95-97%) in a controlled stepwise COF synthesis scenario.
Scenario: Stepwise Shell Growth on a COF Core
Objective: Synthesize a core-shell COF by reacting the free aldehyde of the linker with the core surface, leaving the acetal tail available for a second modification step.
| Feature | High-Purity Grade (>99%) | Standard Commercial Grade (95-97%) |
| Composition | >99% Mono-acetal<0.1% Dialdehyde | ~95% Mono-acetal~3-5% Terephthalaldehyde |
| Reaction Mechanism | Linear Grafting: The free aldehyde reacts with the core amine. The acetal end remains inert, creating a uniform "brush" layer. | Random Cross-linking: The 5% dialdehyde impurity reacts at both ends immediately, bridging adjacent sites on the core surface. |
| Structural Outcome | Ordered Shell: High crystallinity retained. Surface area accessible for Step 2.[3] | Amorphous Shell: "Looping" of the impurity creates a disordered, glassy layer that blocks pores. |
| Step 2 Yield | >90%: Acid deprotection reveals a dense array of reactive aldehydes. | <40%: Many sites are already reacted or sterically occluded by the cross-linked impurity. |
| Experimental Evidence | XRD shows sharp, retained peaks (Bragg diffraction). | XRD shows peak broadening and baseline elevation (diffuse scattering). |
Senior Scientist Insight: The presence of Terephthalaldehyde doesn't just lower yield; it alters the topology of the network. In reticular synthesis, purity is not just about stoichiometry; it is about structural fidelity .
Part 3: Analytical Standards & Detection (The "Trustworthiness" Pillar)
Trusting the label is insufficient. Every batch must be validated using a self-consistent NMR protocol.
The QC Decision Tree
The following logic flow ensures you do not commit a compromised linker to a multi-week synthesis.
Figure 1: Quality Control Decision Tree for verifying linker integrity prior to synthesis.
Critical NMR Markers (CDCl₃)
-
Target Molecule:
-
-CHO (Aldehyde): Singlet at 10.0 ppm .
-
-CH(OMe)₂ (Acetal): Singlet at 5.4 ppm .
-
-OMe (Methoxy): Singlet at 3.3 ppm (Integral 6H).
-
-
Impurity (Terephthalaldehyde):
-
-CHO: Singlet shifted slightly downfield to 10.1 ppm .
-
Note: Even a small shoulder at 10.1 ppm indicates hydrolysis.
-
Part 4: Experimental Protocols
Protocol A: Purification via Basic Alumina (The "Rescue" Method)
If your batch shows signs of hydrolysis or acid contamination, distillation is risky due to thermal instability. This method uses basic alumina to sequester acid and polar impurities.
Reagents:
-
Impure this compound
-
Basic Alumina (Activity Grade I)
-
Dichloromethane (DCM) - Anhydrous, stabilized with amylene (not ethanol).
Workflow:
-
Preparation: Pack a short column (height: 5 cm, diameter: 2 cm) with Basic Alumina. Pre-wet with DCM.
-
Loading: Dissolve 1.0 g of the compound in 2 mL of DCM. Load carefully onto the column.
-
Elution: Elute with 100% DCM. The acetal-aldehyde is moderately non-polar and elutes quickly.
-
Stabilization: Collect fractions. Add 1 mg of solid K₂CO₃ to the collection flask before rotary evaporation. This neutralizes any trace acidity generated during solvent removal.
-
Isolation: Evaporate solvent at <30°C. Store the resulting oil immediately at -20°C.
Protocol B: Hydrolysis Kinetics Assay (Stability Validation)
Before using the linker in a slow crystallization (solvothermal synthesis), you must know its half-life in the reaction solvent.
Workflow:
-
Dissolve 10 mg of linker in 0.6 mL of the deuterated reaction solvent (e.g., DMSO-d6 or CDCl3).
-
Add the catalyst intended for the synthesis (e.g., 10 µL of Acetic Acid).
-
Time-Lapse NMR: Acquire spectra every 15 minutes for 4 hours.
-
Analysis: Plot the integration of the acetal proton (5.4 ppm) vs. time.
-
Acceptance Criteria: If >5% hydrolysis occurs within the first hour, the acetal is too labile for the intended solvothermal conditions. You must switch to a more robust protecting group (e.g., cyclic acetal/dioxolane) or lower the temperature.
-
Part 5: Mechanistic Visualization
Understanding the degradation pathway allows you to prevent it.
Figure 2: Primary degradation pathways. Hydrolysis (Red) is the most common failure mode in MOF synthesis contexts.
References
-
Zhao, X., et al. (2020).[7] Probing Defects in Covalent Organic Frameworks. National Institutes of Health (PMC). Retrieved from [Link]
-
Organic Syntheses. (1950). Synthesis of Terephthalaldehyde via Hydrolysis of Intermediates. Org. Synth. 1950, 30, 95. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terephthalaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-(Dimethoxymethyl)benzaldehyde
Part 1: Executive Safety Assessment
Compound Identity: 4-(Dimethoxymethyl)benzaldehyde Chemical Class: Aromatic Aldehyde / Acetal Risk Profile: Irritant / Potential Sensitizer / Acid-Labile
As a Senior Application Scientist, I must highlight a specific chemical nuance often overlooked in standard safety data sheets (SDS). This compound contains an acetal moiety (dimethoxymethyl) and an aldehyde . While the bulk hazard classification is typically "Irritant" (Skin/Eye/Respiratory), the acetal group introduces a conditional hazard :
-
The Acid Trap: In the presence of moisture and even weak acids (or acidic glassware), the acetal hydrolyzes to release Methanol and Terephthalaldehyde .
-
Implication: Your PPE must protect not just against the parent compound, but potentially against methanol permeation and the higher reactivity of the dialdehyde hydrolysis product.
Core Directive: Treat this substance as a Contact Sensitizer and Eye Hazard . Standard laboratory "splash" protocols are insufficient for prolonged handling due to the permeation characteristics of benzaldehyde derivatives.
Part 2: The Defensive Layer (PPE Matrix)
Standard nitrile exam gloves provide less than 10 minutes of protection against benzaldehyde derivatives before breakthrough occurs. Do not rely on single-layer thin nitrile.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection (Standard) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Neoprene | Benzaldehyde analogs permeate thin nitrile rapidly. The air gap between gloves delays breakthrough. Change outer glove immediately upon splash. |
| Hand Protection (High Risk) | Laminate / Barrier (e.g., Silver Shield™) | Required for spill cleanup or immersion. Nitrile/Latex are not recommended for prolonged contact (>15 mins). |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Aldehydes are severe lachrymators and irritants; vapor/mist contact must be sealed out. |
| Respiratory | Half-Mask with OV/P100 Cartridges | If handling outside a fume hood (not recommended) or handling powders. OV (Organic Vapor) protects against volatile aldehyde/methanol hydrolysis products. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coat is porous. Use a rubberized or Tyvek apron for transfer operations >100g. |
Part 3: Operational Protocols & Logic Flow
3.1 The "Acetal Stability" Workflow
This diagram illustrates the critical decision pathways to prevent accidental hydrolysis and exposure.
Figure 1: Operational logic flow emphasizing the prevention of acid-catalyzed hydrolysis, which alters the chemical hazard profile.
3.2 Handling & Weighing Protocol
-
Engineering Control: Always handle in a certified chemical fume hood. Face velocity should be verified >0.5 m/s.
-
Weighing:
-
Do not use metal spatulas if corrosion is evident (trace metal salts can be Lewis acids). Use porcelain or PTFE tools.
-
Self-Validating Step: Place a damp pH strip on the sash lip. If you smell almond/solvent odors, the hood containment is breached.
-
-
Transfer:
-
Avoid using plastic syringes for long-term storage; aldehydes can leach plasticizers. Use glass syringes or pour directly.
-
3.3 Spill Response (Immediate Action)
-
Small Spill (<10 mL/g):
-
Isolate area.
-
Cover with Vermiculite or Sand . Do not use paper towels (aldehydes can oxidize; high surface area increases vapor release).
-
Scoop into a jar, label "Aldehyde Waste," and place in the hood.
-
Clean surface with mild soap and water (avoid strong acids).
-
Part 4: Deactivation & Disposal[1]
Never dispose of this compound down the drain. Aldehydes are toxic to aquatic life and can damage plumbing seals.
| Waste Stream | Classification | Packaging Requirement |
| Primary Waste | Non-Halogenated Organic | HDPE or Glass container. Must be tightly capped to prevent odor. |
| Contaminated Solids | Hazardous Solid Waste | Double-bagged in thick polyethylene (4 mil+). |
| Rinse Water | Aqueous Organic Waste | Collect first 2 rinses of glassware as hazardous waste. |
Deactivation (for trace residues on glassware): Rinse glassware with a dilute solution of Sodium Bisulfite (NaHSO₃) . This forms a water-soluble bisulfite adduct with the aldehyde, significantly reducing vapor pressure and odor before final washing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Terephthalaldehyde mono-(diethyl acetal) (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
